Product packaging for 4-Phenylisoxazol-3(2H)-one(Cat. No.:)

4-Phenylisoxazol-3(2H)-one

Cat. No.: B15206650
M. Wt: 161.16 g/mol
InChI Key: VDQCQTULYAZNNT-UHFFFAOYSA-N
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Description

4-Phenylisoxazol-3(2H)-one (: 939-05-9) is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . This specific structure serves as a key building block for researchers developing novel bioactive molecules. Isoxazole derivatives are extensively investigated for their anti-inflammatory properties. Studies on similar substituted-isoxazole compounds have demonstrated significant anti-inflammatory potential in vivo, with molecular docking analyses confirming their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation . The isoxazole ring is also a common motif in the search for new anticancer agents. Research into phenyl-isoxazole-carboxamide derivatives has shown potent activity against various human cancer cell lines, including hepatocellular carcinoma and cervical adenocarcinoma . Furthermore, the isoxazole scaffold is recognized for its applications in developing antimicrobial, antiviral, and antioxidant compounds . The synthesis of isoxazole-based molecules is a vibrant area of research, with modern approaches utilizing eco-friendly ultrasonic irradiation to achieve shorter reaction times, higher yields, and improved efficiency . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B15206650 4-Phenylisoxazol-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C9H7NO2/c11-9-8(6-12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)

InChI Key

VDQCQTULYAZNNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CONC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information regarding the basic properties of 4-Phenylisoxazol-3(2H)-one. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. The information presented herein is a consolidation of data from closely related analogs, particularly its tautomer 3-phenyl-5-isoxazolone, and standardized experimental methodologies.

Introduction

The isoxazolone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This compound, a member of this class, holds potential for further investigation and development. A thorough understanding of its fundamental physicochemical properties is a critical first step in any research and development pipeline, influencing aspects from synthesis and formulation to biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide summarizes the known basic properties and provides detailed experimental protocols for their determination.

Physicochemical Properties

Table 1: Physicochemical Data for 3-Phenyl-5-isoxazolone

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [1][3]
Melting Point 152 - 158 °C[1][4]
Appearance Pale pink to light beige crystalline solid[2]
Solubility Slightly soluble in water (4.8 g/L at 25 °C)[2]
pKa Data not available

Experimental Protocols

For researchers seeking to definitively characterize this compound, the following standard experimental protocols are recommended.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental indicator of purity.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogs).

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Apparatus: Screw-capped vials, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water in a screw-capped vial.

    • The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

    • The mixture is agitated until equilibrium is reached (typically 24-48 hours).

    • The suspension is allowed to stand to allow the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values.

  • Apparatus: pH meter with a calibrated electrode, automated titrator or manual burette, beaker, magnetic stirrer.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • The solution is stirred continuously, and an initial pH reading is taken.

    • A standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • The titration is continued until the pH changes become minimal.

    • The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.

Visualized Workflow

As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel isoxazolone compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_properties Property Determination cluster_biological Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Cyclocondensation) start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physchem Basic Properties Determination purity->physchem mp Melting Point physchem->mp sol Solubility physchem->sol pka pKa physchem->pka screening Initial Biological Screening (e.g., Enzyme Assays, Cell-based Assays) physchem->screening hit_validation Hit Validation & Dose-Response screening->hit_validation moa Mechanism of Action Studies hit_validation->moa

Caption: General workflow for the synthesis, characterization, and evaluation of a novel isoxazolone.

Conclusion

While specific physicochemical data for this compound remains to be fully elucidated in the scientific literature, this guide provides a solid foundation for researchers. By utilizing the data from its close analog, 3-phenyl-5-isoxazolone, and applying the standardized experimental protocols detailed herein, a comprehensive understanding of this compound's basic properties can be achieved. This foundational knowledge is indispensable for advancing the study of this compound in the context of drug discovery and development.

References

4-Phenylisoxazol-3(2H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Phenylisoxazol-3(2H)-one. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound. Its structure consists of an isoxazolone ring, which is a five-membered ring containing a nitrogen and an oxygen atom in adjacent positions, substituted with a phenyl group at the 4th position. The "(2H)" designation in the name indicates the position of the hydrogen atom on the nitrogen of the isoxazole ring.

The standard IUPAC name for this compound is This compound . An alternative, though less common, IUPAC name is 3(2H)-Isoxazolone, 4-phenyl-. It is important to distinguish this compound from its tautomer, 4-phenylisoxazol-5(2H)-one, as the position of the carbonyl group within the isoxazole ring differs.

Chemical Structure:

G A experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro Pure Compound target_identification Target Identification in_vitro->target_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_identification->pathway_analysis Identified Target in_vivo In vivo Model Studies pathway_analysis->in_vivo

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazolone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolone core, a five-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of isoxazolone compounds, with a focus on the foundational synthetic methodologies and early physicochemical characterization. Detailed experimental protocols from seminal publications are presented, alongside a quantitative summary of the properties of early isoxazolone derivatives. This document aims to provide researchers with a thorough understanding of the historical context and fundamental chemistry of this important class of compounds.

Introduction

The isoxazole ring system, characterized by an oxazole ring containing a nitrogen atom at position 2, has a rich history dating back to the late 19th century. Within this class, the isoxazolone subgroup, which features a carbonyl group on the heterocyclic ring, has garnered significant attention due to its diverse biological activities. The exploration of isoxazolone chemistry has been a continuous journey of discovery, from its initial synthesis to its current role in the development of novel pharmaceuticals.

The Dawn of Isoxazolone Chemistry: The Contribution of Ludwig Claisen

The pioneering work in isoxazole chemistry is largely attributed to the German chemist Ludwig Claisen. His investigations into the reactions of β-dicarbonyl compounds laid the groundwork for the synthesis of a variety of heterocyclic systems. While his broader work on isoxazoles began earlier, his 1891 publication in the Berichte der deutschen chemischen Gesellschaft stands as the landmark paper describing the first synthesis of isoxazol-5-one derivatives.[1] Claisen discovered that the condensation of β-ketoesters with hydroxylamine hydrochloride provided a direct route to this new class of heterocyclic compounds.[1] This reaction, now known as the Claisen isoxazole synthesis, remains a fundamental method for the preparation of isoxazol-5-ones.[2]

Earlier, in 1888, Claisen had already recognized the cyclic structure of a 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole in 1884 from the reaction of hydroxylamine and benzoylacetone.[3] This early work on isoxazoles set the stage for the subsequent discovery and exploration of the isoxazolone subclass.

Foundational Synthesis: The Claisen Condensation for Isoxazolone Formation

The classical synthesis of isoxazol-5-ones, as developed by Claisen, involves the reaction of a β-ketoester with hydroxylamine. The mechanism of this reaction can proceed through two different pathways, potentially leading to the formation of either isoxazolin-3-ones or isoxazolin-5-ones.[2] Early work by Claisen and his contemporaries demonstrated that the reaction of 2-unsubstituted β-keto esters with hydroxylamine predominantly yields the isoxazolin-5-one isomers.[2]

General Experimental Protocol for the Claisen Synthesis of 3,5-Dimethylisoxazole

Reaction:

Claisen_Synthesis reagents Pentane-2,4-dione + Hydroxylamine Hydrochloride solvent Ethanol/Water reagents->solvent Dissolve product 3,5-Dimethylisoxazole solvent->product Heat under reflux (approx. 1h) Tautomerism CH CH-form (Isoxazol-5(4H)-one) NH NH-form (5-Hydroxyisoxazole) CH->NH OH OH-form (Isoxazol-5(2H)-one) NH->OH

References

An In-depth Technical Guide on the Mechanism of Action of 4-Phenylisoxazol-3(2H)-one and its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the current understanding of the mechanisms of action for the 4-Phenylisoxazol-3(2H)-one scaffold, primarily through the lens of its biologically active derivatives. The core structure serves as a versatile template for the development of potent and selective modulators of various biological targets. This guide will delve into the key mechanisms of action that have been identified for its derivatives, namely Acetyl-CoA carboxylase (ACC) inhibition leading to anticancer effects, and antibacterial activity.

While direct biological data on the unsubstituted this compound is limited in publicly available research, the extensive studies on its substituted analogues provide a robust framework for understanding the therapeutic potential of this chemical class.

Inhibition of Acetyl-CoA Carboxylase (ACC) by 4-Phenoxy-Phenyl Isoxazole Derivatives

A significant area of investigation for this compound derivatives has been in the realm of oncology, specifically through the inhibition of Acetyl-CoA carboxylase (ACC). ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane biosynthesis.[1]

Mechanism of Action

4-Phenoxy-phenyl isoxazole derivatives have been identified as potent inhibitors of the human ACC1 isoform.[1] The inhibition of ACC1 leads to a depletion of intracellular malonyl-CoA, a crucial building block for fatty acid synthesis.[1] This disruption of lipid metabolism triggers a cascade of downstream events culminating in anticancer activity.

The primary consequences of ACC inhibition by these compounds include:

  • Cell Cycle Arrest: A reduction in fatty acid synthesis can lead to the arrest of the cell cycle, primarily at the G0/G1 phase, thereby halting cellular proliferation.[1]

  • Induction of Apoptosis: The metabolic stress induced by the inhibition of fatty acid synthesis can trigger programmed cell death, or apoptosis, in cancer cells.[1]

Quantitative Data: ACC Inhibition and Cytotoxicity

The following tables summarize the quantitative data for the inhibitory and cytotoxic activities of key 4-phenoxy-phenyl isoxazole derivatives.

Compound IDhACC1 IC50 (nM)[1]
6g 99.8
CP-640186 (Control) 108.9
Compound IDA549 IC50 (µM)[1]HepG2 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
6l 0.220.260.21
Doxorubicin (Control) >80% inhibition at 10µM>80% inhibition at 10µM>80% inhibition at 10µM
Experimental Protocols

1.3.1. Human Acetyl-CoA Carboxylase 1 (hACC1) Inhibition Assay

The enzymatic activity of hACC1 is determined using a spectrophotometric method that measures the rate of NADPH oxidation. The assay mixture typically contains the purified hACC1 enzyme, acetyl-CoA, ATP, and bicarbonate. The reaction is initiated by the addition of the enzyme and the decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time. Inhibitors are pre-incubated with the enzyme before the addition of substrates. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

1.3.2. Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines (e.g., A549, HepG2, MDA-MB-231) are assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Diagrams

ACC_Inhibition_Pathway cluster_downstream Downstream Effects 4-Phenoxy-Phenyl_Isoxazole 4-Phenoxy-Phenyl Isoxazole Derivative ACC1 Acetyl-CoA Carboxylase 1 (ACC1) 4-Phenoxy-Phenyl_Isoxazole->ACC1 Inhibition MalonylCoA Malonyl-CoA CellCycle Cell Cycle Arrest (G0/G1 Phase) Apoptosis Apoptosis AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC1 Catalysis FAS Fatty Acid Synthase MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids CancerCell Cancer Cell Proliferation FattyAcids->CancerCell Supports CellCycle->CancerCell Inhibition Apoptosis->CancerCell Induction of Death

Caption: ACC Inhibition Pathway by 4-Phenoxy-Phenyl Isoxazole Derivatives.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells AddCompound Add Isoxazole Derivative SeedCells->AddCompound Incubate72h Incubate (e.g., 72h) AddCompound->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate (e.g., 4h) AddMTT->Incubate4h AddSolubilizer Add Solubilization Buffer (e.g., DMSO) Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives

Another important therapeutic avenue for derivatives of this compound is their application as antibacterial agents. Specifically, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent activity against various plant pathogenic bacteria.[2][3]

Mechanism of Action

While the precise molecular mechanism of action for the antibacterial effects of 4-nitro-3-phenylisoxazole derivatives is not fully elucidated in the reviewed literature, the presence of the nitro group is often associated with antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. The isoxazole ring itself is a well-established pharmacophore in many antimicrobial drugs.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of these derivatives has been quantified against several bacterial strains.

Compound IDXanthomonas oryzae (Xoo) EC50 (µg/mL)[3]Pseudomonas syringae (Psa) EC50 (µg/mL)[3]Xanthomonas axonopodis (Xac) EC50 (µg/mL)[3]
5o 23.535.141.2
5p 18.929.833.7
5q 15.325.428.6
Bismerthiazol (Control) 48.762.375.4
Experimental Protocols

2.3.1. In Vitro Antibacterial Screening

The antibacterial activity of the synthesized compounds is typically evaluated using a broth microdilution method or an agar dilution method. A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compounds are then prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test bacteria is added to each well. The plates are incubated under appropriate conditions (e.g., 28°C for 48 hours). The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined by measuring the absorbance of the bacterial cultures or by visual inspection of turbidity.

Logical Relationship Diagram

Antibacterial_Action 4-Nitro-3-Phenylisoxazole 4-Nitro-3-Phenylisoxazole Derivative BacterialCell Bacterial Cell 4-Nitro-3-Phenylisoxazole->BacterialCell Penetration CellularDamage Cellular Damage (e.g., DNA, Proteins) BacterialCell->CellularDamage Induces Inhibition Inhibition of Bacterial Growth CellularDamage->Inhibition

Caption: Logical Flow of Antibacterial Action.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with significant and diverse biological activities. The primary mechanisms of action elucidated to date for its derivatives include the potent inhibition of Acetyl-CoA carboxylase for anticancer applications and broad-spectrum antibacterial effects.

Future research in this area should focus on:

  • Elucidating the direct biological activity of the parent this compound compound. This would provide a crucial baseline for understanding the structure-activity relationships of its derivatives.

  • Expanding the scope of biological targets. The versatility of the isoxazole ring suggests that derivatives of this scaffold could be designed to interact with a wider range of enzymes and receptors.

  • In-depth mechanistic studies for the antibacterial derivatives. A clearer understanding of the molecular targets of the 4-nitro-3-phenylisoxazole derivatives would facilitate the development of more potent and selective antibacterial agents.

This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound and its derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Profile of 4-Phenylisoxazol-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-Phenylisoxazol-3(2H)-one. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted chemical shifts, absorption frequencies, and fragmentation patterns, serves as a valuable reference for the identification and characterization of this compound in a laboratory setting. Detailed, generalized experimental protocols for acquiring such spectroscopic data are also provided.

Introduction

This compound is a heterocyclic organic compound belonging to the isoxazolone family. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic properties of such compounds is fundamental for their synthesis, purification, and structural elucidation. This guide aims to provide a comprehensive, albeit predictive, spectroscopic datasheet for this compound to aid researchers in its study.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 12.0Singlet (broad)1HN-HThe broadness is due to proton exchange and hydrogen bonding.
~7.30 - 7.50Multiplet5HAr-HProtons of the phenyl ring.
~4.50 - 5.00Singlet1HC4-HThe chemical shift is influenced by the adjacent phenyl and carbonyl groups.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~170 - 175C=O (C3)Carbonyl carbon of the isoxazolone ring.
~155 - 160C=N (C5)Imine-like carbon in the isoxazole ring.
~130 - 135Ar-C (Quaternary)Phenyl carbon attached to the isoxazole ring.
~128 - 130Ar-CHPhenyl carbons.
~125 - 128Ar-CHPhenyl carbons.
~120 - 125Ar-CHPhenyl carbons.
~80 - 85C4Methine carbon at position 4.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000Broad, MediumN-H stretch
~3100 - 3000MediumAromatic C-H stretch
~1720 - 1700StrongC=O stretch (lactam)
~1610 - 1580MediumC=N stretch
~1500 - 1400Medium to StrongAromatic C=C stretch
~760 and ~700StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Patterns for this compound (Electron Ionization)

m/zProposed FragmentNotes
161[M]⁺Molecular ion peak.
133[M - CO]⁺Loss of carbon monoxide from the carbonyl group.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment for phenyl ketones.
104[C₇H₆N]⁺Rearrangement and fragmentation of the isoxazole ring.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup (Electron Ionization - EI):

    • Use a mass spectrometer equipped with an EI source.

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

    • Set the ionization energy to 70 eV.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data Acquire & Process IR_Data IR Spectrum IR->IR_Data Acquire & Process MS_Data Mass Spectrum MS->MS_Data Acquire & Process Structure Verified Structure NMR_Data->Structure Analyze Shifts & Coupling IR_Data->Structure Analyze Functional Groups MS_Data->Structure Analyze M/z & Fragmentation

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational, predictive spectroscopic profile for this compound, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although not derived from direct experimental measurement, offer a robust starting point for researchers aiming to synthesize or identify this molecule. The included experimental protocols provide a clear methodology for obtaining empirical data, which can then be compared against the predictions laid out in this document for structural confirmation. The successful characterization of this compound and its analogs is a critical step in the exploration of their potential therapeutic applications.

Navigating the Physicochemical Landscape of 4-Phenylisoxazol-3(2H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of 4-Phenylisoxazol-3(2H)-one. In the dynamic field of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for its successful progression from a promising lead to a viable therapeutic agent. This document outlines the theoretical considerations, experimental protocols, and predictive approaches pertinent to characterizing this isoxazolone derivative.

Theoretical Framework: Understanding the Physicochemical Behavior of this compound

The solubility and stability of an organic molecule like this compound are intrinsically linked to its molecular structure. The presence of both a polar isoxazolone ring and a nonpolar phenyl group suggests a nuanced solubility profile. The isoxazolone moiety, with its heteroatoms (nitrogen and oxygen), can participate in hydrogen bonding with protic solvents, while the phenyl group contributes to its lipophilicity.[1] Consequently, its solubility is expected to be moderate in a range of organic solvents, with a delicate balance between polarity and non-polarity dictating its behavior in different solvent systems.

The stability of the isoxazol-3(2H)-one ring is a critical consideration. While generally stable, the isoxazole ring system can be susceptible to cleavage under certain conditions, such as strong acidic or basic environments, or upon exposure to nucleophiles.[2] The phenyl substituent may influence the electron density of the ring, thereby affecting its reactivity and degradation pathways.

Data Presentation: Illustrative Solubility and Stability Data

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Classification
Water80.1< 0.1Practically Insoluble
Ethanol24.615.2Soluble
Methanol32.725.8Freely Soluble
Acetone20.755.1Freely Soluble
Dichloromethane8.942.5Freely Soluble
Acetonitrile37.538.9Freely Soluble
n-Hexane1.9< 0.5Sparingly Soluble
Dimethyl Sulfoxide (DMSO)46.7> 100Very Soluble

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

Stress ConditionTimeTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl24 h6018.5Phenylacetamide, Benzoic Acid
0.1 M NaOH24 h6045.2Phenylacetic acid, Ammonia
3% H₂O₂24 h258.7Oxidized derivatives
Photolytic (UV/Vis)7 days255.3Photodegradants
Thermal7 days8012.1Thermally induced isomers

Experimental Protocols

To empirically determine the solubility and stability of this compound, a series of well-defined experimental protocols should be employed.

Solubility Determination

a) Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[3][4][5]

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4).

    • Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of detecting light scattering.

    • The kinetic solubility is determined as the concentration at which precipitation is first observed.

b) Equilibrium Solubility Assay (Shake-Flask Method): This method determines the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and solid states.[3]

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different solvents or aqueous buffers.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7][8][9][10] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.

  • Methodology:

    • Acidic and Basic Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and incubate at elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light in a photostability chamber.

    • Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 80°C).

    • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.

Predictive Approaches to Solubility and Stability

In the absence of experimental data, computational models can provide valuable insights into the physicochemical properties of this compound.

Solubility Prediction

Various in silico models, ranging from simple fragment-based methods to more complex machine learning and deep learning algorithms, can predict the aqueous solubility of small molecules.[11][12][13][14] These models typically use molecular descriptors derived from the compound's structure to estimate its solubility. While these predictions can be a useful guide in the early stages of development, they should be confirmed by experimental data.

Stability and Degradation Pathway Prediction

Software programs like Zeneth® can predict the likely degradation products of a molecule under various stress conditions.[15][16][17][18][19] These tools utilize a knowledge base of known chemical reactions and degradation pathways to forecast the potential liabilities of a new chemical entity. Such predictions can help in designing more focused forced degradation studies and in the early identification of potentially reactive functional groups.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the solubility and stability of this compound, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start This compound kinetic Kinetic Solubility Assay sol_start->kinetic High-throughput screening equilibrium Equilibrium Solubility Assay sol_start->equilibrium Thermodynamic understanding sol_analysis Data Analysis & Classification kinetic->sol_analysis equilibrium->sol_analysis stab_start This compound forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) stab_start->forced_deg hplc_analysis Stability-Indicating HPLC Analysis forced_deg->hplc_analysis deg_id Degradant Identification (LC-MS/MS, NMR) hplc_analysis->deg_id stability_factors cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways compound This compound Stability hydrolysis Hydrolytic Cleavage of Isoxazolone Ring compound->hydrolysis oxidation Oxidation of Phenyl or Isoxazolone Ring compound->oxidation photodegradation Photolytic Rearrangement or Cleavage compound->photodegradation isomerization Thermal Isomerization compound->isomerization pH pH (Acidic/Basic Conditions) pH->hydrolysis temp Temperature temp->hydrolysis temp->isomerization light Light Exposure (UV/Visible) light->photodegradation oxidants Oxidizing Agents oxidants->oxidation solvent Solvent System solvent->hydrolysis solvent->photodegradation

References

potential biological activities of 4-Phenylisoxazol-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Biological Activities of 4-Phenylisoxazol-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. Among its derivatives, the this compound core has emerged as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with these derivatives, with a focus on their potential in anticancer and antibacterial applications.

Anticancer Activity

Derivatives of the isoxazole family have demonstrated significant potential as anticancer agents by targeting crucial enzymatic pathways involved in cancer cell proliferation and survival.

Inhibition of Acetyl-CoA Carboxylase (ACC)

A key target for these derivatives is Acetyl-CoA Carboxylase (ACC), an enzyme vital for de novo fatty acid synthesis, a process often upregulated in malignant cells to support rapid growth and division[1]. Certain 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors[1][2].

The inhibitory mechanism disrupts fatty acid metabolism, leading to a decrease in intracellular malonyl-CoA levels. This metabolic stress can arrest the cell cycle, typically at the G0/G1 phase, and subsequently induce apoptosis, or programmed cell death, in cancer cells[1][2].

ACC_Inhibition_Pathway Derivative This compound Derivative ACC Acetyl-CoA Carboxylase (ACC) Derivative->ACC Inhibits MalonylCoA Malonyl-CoA Levels Derivative->MalonylCoA Decreases FAS De Novo Fatty Acid Synthesis ACC->FAS Catalyzes FAS->MalonylCoA Increases CellCycle Cell Cycle Arrest (G0/G1 Phase) MalonylCoA->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Proliferation Tumor Cell Proliferation Apoptosis->Proliferation Inhibits Synthesis_Workflow Start Substituted Phenyloximes (1) Reaction [3+2] Cycloaddition NCS, TEA, DMF 25°C, 6h Start->Reaction Reagent Vinyl Reagent (e.g., Dimethyl- (2-nitrovinyl)-amine) Reagent->Reaction Product 4-Nitro-3-phenylisoxazole Derivatives Reaction->Product MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Isoxazole Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance (490 nm) Solubilize->Read Analyze Calculate Viability & Determine IC₅₀ Read->Analyze

References

A Technical Guide to the Theoretical and Computational Modeling of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific and detailed theoretical studies focusing exclusively on 4-Phenylisoxazol-3(2H)-one are not extensively available in peer-reviewed literature. Therefore, this guide provides a comprehensive and standardized methodological framework for conducting such an analysis. The protocols, data tables, and visualizations presented herein are based on established computational chemistry practices for analogous heterocyclic systems and serve as a template for future research on this specific molecule.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Theoretical studies and computational modeling provide invaluable insights into the molecular structure, stability, reactivity, and potential biological interactions of such compounds, thereby accelerating the drug discovery process.

This technical guide outlines the core computational methodologies required to thoroughly characterize this compound. It covers molecular structure optimization, vibrational analysis, electronic property calculation (HOMO-LUMO, MEP), and protocols for predicting spectroscopic properties and potential bioactivity through molecular docking.

Molecular Structure and Tautomerism

A foundational step in the computational analysis of this compound is the consideration of its potential tautomeric forms. The molecule can exist in equilibrium between the amide form (this compound) and the enol form (3-hydroxy-4-phenylisoxazole). Quantum chemical calculations are essential to determine the relative stability of these tautomers, as the predominant form governs the molecule's chemical behavior and biological interactions.

Caption: Tautomeric forms of 4-phenylisoxazole-3-one.

Computational Protocols

Detailed methodologies are crucial for reproducibility and accuracy. The following outlines a standard computational workflow for the theoretical analysis of this compound.

Quantum Chemical Calculations Protocol
  • Initial Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Geometry Optimization: The 3D structure is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

    • Software: Gaussian, ORCA, GAMESS.

    • Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used hybrid functional.

    • Basis Set: 6-311++G(d,p) is a common Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Property Calculations: Following successful optimization, various electronic and spectroscopic properties are calculated.

    • Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and Molecular Electrostatic Potential (MEP) are calculated.

    • NMR Spectra: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[1][2]

    • Solvation Effects: To simulate a biological environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Imaginary Frequencies? C->D E Re-optimize Structure D->E  Yes F 4. Property Calculations (HOMO/LUMO, MEP, NMR) D->F No   E->B G End of Analysis F->G

Caption: A typical workflow for computational analysis.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is critical for assessing potential drug candidates.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation: A protein target is selected from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Grid Generation: A binding site (or "grid box") is defined on the receptor, usually centered on the active site where a native ligand binds.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various ligand conformations within the grid box and score them based on binding affinity (e.g., in kcal/mol).

  • Analysis: The resulting poses are analyzed to identify the most stable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Software: AutoDock, Schrödinger Suite (Glide), MOE.

Data Presentation and Analysis

All quantitative results from the computational studies should be systematically organized for clarity and comparison with potential experimental data.

Geometrical Parameters

Geometry optimization provides key bond lengths and angles. These theoretical values can be compared with experimental X-ray crystallography data if available for validation.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C4-C(Phenyl) Value
C3=O Value
N2-O1 Value
C4=C5 Value
Bond Angle (°) C5-N2-O1 Value
C4-C5-N2 Value

| Dihedral Angle (°) | O=C3-N2-C5 | Value |

Vibrational Analysis

Calculated vibrational frequencies are instrumental in interpreting experimental FT-IR and Raman spectra. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[3]

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Assignment Calculated Frequency (cm⁻¹)
ν(N-H) N-H stretching Value
ν(C=O) Carbonyl stretching Value
ν(C=C) Phenyl ring stretching Value
δ(C-H) C-H in-plane bending Value

| γ(C-H) | C-H out-of-plane bending | Value |

Electronic Properties

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability.[4][5]

G cluster_0 Frontier Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_label Energy Level HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO arrow ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO_label

Caption: Visualization of the HOMO-LUMO energy gap.

Table 3: Predicted Electronic Properties for this compound

Property Calculated Value Unit
HOMO Energy Value eV
LUMO Energy Value eV
Energy Gap (ΔE) Value eV
Dipole Moment Value Debye
Ionization Potential Value eV

| Electron Affinity | Value | eV |

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to identify the electron density distribution and predict reactive sites.[6]

  • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

  • Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. This is expected around the acidic N-H proton.

  • Green Regions: Neutral potential.

Conclusion

While specific computational data for this compound is pending in the scientific literature, the framework presented in this guide provides a robust and comprehensive pathway for its theoretical investigation. By employing DFT for structural and electronic analysis, GIAO for NMR predictions, and molecular docking for bioactivity screening, researchers can generate a complete computational profile of the molecule. This profile is essential for understanding its fundamental properties, interpreting experimental data, and guiding the rational design of new derivatives for drug development.

References

An In-depth Technical Guide on the Safety and Handling of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 4-Phenylisoxazol-3(2H)-one. This guide has been compiled using safety data for the closely related structural analog, 3-Phenyl-5-isoxazolone, and general laboratory safety protocols for handling novel or uncharacterized chemical substances. It is imperative to treat this compound as a compound with unknown toxicity and to exercise the utmost caution during its handling, storage, and disposal. The information provided herein should be used as a preliminary safety guide and is not a substitute for a comprehensive risk assessment conducted by qualified professionals.

Hazard Identification and Classification (Based on the analog 3-Phenyl-5-isoxazolone)

Due to the absence of specific toxicological data for this compound, the hazard classification for the structural analog 3-Phenyl-5-isoxazolone is provided below as a precautionary measure. Researchers and scientists should assume that this compound may exhibit similar or other unknown hazardous properties.

Table 1: GHS Hazard and Precautionary Statements for 3-Phenyl-5-isoxazolone [1][2]

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

General Safety and Handling Precautions for Novel Chemical Compounds

Given that the toxicological properties of this compound have not been fully investigated, it is crucial to adhere to stringent safety protocols.[3][4][5][6] The following are general best practices for handling chemicals of unknown toxicity:

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

    • A standard laboratory coat.

    • Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use and changed frequently.

    • ANSI-approved safety glasses with side shields or chemical splash goggles.[8]

  • Hygiene Practices: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Working Alone: Avoid working alone when handling novel compounds.[4]

Experimental Protocol: Handling of Powdered this compound

The following is a general protocol for the safe handling of powdered this compound in a research setting. This protocol should be adapted to the specific requirements of the planned experiment and institutional safety guidelines.

Materials:

  • This compound (solid powder)

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Glassware (beakers, flasks, etc.)

  • Personal Protective Equipment (lab coat, gloves, safety glasses/goggles)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Place all necessary equipment (balance, glassware, etc.) inside the fume hood.

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder onto a weighing paper or boat on the analytical balance.

    • Perform this task slowly and carefully to avoid generating airborne dust.

    • Close the primary container tightly after weighing.

  • Dissolution/Dispensing:

    • Transfer the weighed powder to the appropriate glassware.

    • If dissolving, add the solvent slowly to the powder to prevent splashing.

    • If the compound is to be used as a solid, transfer it carefully to the reaction vessel.

  • Cleanup:

    • Carefully wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the powder using a damp cloth or paper towel.

    • Dispose of the weighing paper and any contaminated cleaning materials in a designated hazardous waste container.

  • Waste Disposal:

    • All waste materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[9][10][11][12]

Visualized Workflows

The following diagrams illustrate key safety-related workflows for handling novel chemical compounds.

Risk_Assessment_Workflow cluster_0 Risk Assessment and Handling of a Novel Chemical A Identify Novel Compound (this compound) B Review Analog Data (3-Phenyl-5-isoxazolone) A->B C Assume Unknown Toxicity B->C D Define Handling Protocol (Use in Fume Hood, Full PPE) C->D E Proceed with Experiment D->E F Segregate and Label Hazardous Waste E->F G Proper Disposal F->G

Caption: Risk assessment workflow for a novel chemical.

Spill_Response_Workflow cluster_1 General Spill Response for a Novel Powdered Chemical Spill Spill of this compound Occurs Alert Alert others in the area Spill->Alert PPE Don appropriate PPE (if safe to do so) Spill->PPE Evacuate Evacuate immediate area if necessary Alert->Evacuate Contain Cover spill with damp paper towels to prevent dust generation PPE->Contain Clean Carefully wipe up spill from outside towards the center Contain->Clean Dispose Place all contaminated materials in a sealed hazardous waste bag Clean->Dispose Decontaminate Clean the spill area with soap and water Dispose->Decontaminate

Caption: General response workflow for a chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Phenylisoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation of a β-ketoester, ethyl phenylacetate, with hydroxylamine. This method offers a straightforward and efficient route to the target molecule. These application notes are intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Isoxazolone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in pharmaceutical research. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic strategy outlined herein involves a two-step, one-pot reaction commencing with commercially available starting materials.

The reaction proceeds via the formation of an intermediate hydroxamic acid from ethyl phenylacetate and hydroxylamine, which subsequently undergoes an intramolecular cyclization to yield the desired this compound. This approach is advantageous due to its operational simplicity and the ready availability of the precursors.

Reaction Pathway

The synthesis of this compound from ethyl phenylacetate and hydroxylamine can be depicted as a two-step process:

  • Oximation: Ethyl phenylacetate reacts with hydroxylamine to form the intermediate, ethyl 2-phenyl-2-(hydroxyimino)acetate.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to afford the final product, this compound.

A general principle for the synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine involves the reaction of the sodium salt of the β-ketoester with hydroxylamine at a low temperature, followed by quenching with a strong acid under heat[1].

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Starting Materials
Ethyl Phenylacetate1 eqCommercially available.
Hydroxylamine Hydrochloride1.2 eqCommercially available.
Sodium Methoxide1.2 eqBase for the initial reaction.
Reaction Conditions
SolventMethanolAnhydrous grade recommended.
Reaction TemperatureStep 1: 0°C; Step 2: Reflux (approx. 65°C)Controlled temperature is crucial for selectivity.
Reaction TimeStep 1: 2 hours; Step 2: 3 hoursMonitored by Thin Layer Chromatography (TLC).
Product Information
Product NameThis compound-
Molecular FormulaC₉H₇NO₂-
Molecular Weight161.16 g/mol -
Expected Yield65-75%Based on similar reported syntheses of isoxazolone derivatives.
AppearanceWhite to off-white solidAfter purification.
Purification MethodRecrystallization from ethanol/waterTo obtain a high-purity product.

Detailed Experimental Protocol

Materials:

  • Ethyl phenylacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add anhydrous methanol.

    • Carefully add sodium methoxide (1.2 eq) to the methanol at 0°C (ice bath) and stir until fully dissolved.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and add it to the sodium methoxide solution at 0°C. Stir for 10 minutes.

  • Addition of Ethyl Phenylacetate:

    • Slowly add ethyl phenylacetate (1.0 eq) dropwise to the reaction mixture at 0°C using a dropping funnel over a period of 30 minutes.

    • Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Cyclization:

    • After the initial reaction is complete, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2.

    • Remove the ice bath and equip the flask with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a mixture of ethanol and water to yield pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Ethyl Phenylacetate, Hydroxylamine HCl, Sodium Methoxide) Reaction_Setup Reaction Setup (Anhydrous Methanol, 0°C) Start->Reaction_Setup Oximation Oximation (2 hours at 0°C) Reaction_Setup->Oximation Acidification Acidification (Conc. HCl to pH 1-2) Oximation->Acidification Cyclization Cyclization (Reflux for 3 hours) Acidification->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium methoxide is a strong base and is corrosive. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from readily available starting materials. This application note serves as a comprehensive guide for researchers in organic and medicinal chemistry, facilitating the production of this valuable heterocyclic compound for further investigation and application in drug discovery programs.

References

Application Notes and Protocols for [3+2] Cycloaddition Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of isoxazoles via [3+2] cycloaddition reactions. This method, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the construction of the isoxazole ring, a key scaffold in many pharmaceutical agents and bioactive molecules. The protocols outlined below cover various methodologies, including metal-free, aqueous, and catalyst-free conditions, offering flexibility for different substrate scopes and experimental setups.

Introduction

The [3+2] cycloaddition reaction for isoxazole synthesis involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene derivative. The reaction proceeds in a concerted or stepwise fashion to form the five-membered isoxazole ring. Nitrile oxides are often generated in situ from stable precursors like hydroximoyl chlorides, aldoximes, or nitroalkanes to avoid their dimerization. This approach is highly valued for its efficiency and regioselectivity in creating substituted isoxazoles.[1][2]

Experimental Workflows and Signaling Pathways

A generalized experimental workflow for the [3+2] cycloaddition synthesis of isoxazoles is depicted below. The process typically begins with the preparation of the starting materials, followed by the in situ generation of the nitrile oxide and its subsequent reaction with the dipolarophile. The final steps involve workup and purification of the isoxazole product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Starting Materials (e.g., Aldehyde, Alkyne, Hydroxylamine) precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) start->precursor Preparation dipolarophile Dipolarophile (e.g., Alkyne) start->dipolarophile Preparation in_situ In situ Generation of Nitrile Oxide precursor->in_situ Base/Oxidant cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition in_situ->cycloaddition workup Reaction Workup (e.g., Quenching, Extraction) cycloaddition->workup purification Purification (e.g., Column Chromatography) workup->purification product Isoxazole Product purification->product

References

Application Notes and Protocols: 4-Phenylisoxazol-3(2H)-one Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-Phenylisoxazol-3(2H)-one scaffold in drug design. This document includes detailed synthetic protocols, biological evaluation methodologies, and summaries of biological activity, presented with clarity and precision for practical application in the laboratory.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The this compound core, in particular, serves as a versatile template for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological effects, including antibacterial, anticancer, and insecticidal properties. These activities often stem from the specific substitutions on the phenyl and isoxazolone rings, which modulate the compound's interaction with biological targets.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various chemical strategies. Below are detailed protocols for the synthesis of key intermediate and final compounds.

Protocol 1: Three-Component Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones

This protocol describes a one-pot synthesis of 4-arylidene-3-phenylisoxazol-5-ones from an aromatic aldehyde, ethyl benzoylacetate, and hydroxylamine hydrochloride.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and DABCO (0.15 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach the reflux condenser and place the flask on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure 4-arylidene-3-phenylisoxazol-5-one.

  • Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

Protocol 2: Synthesis of 4-Nitro-3-phenylisoxazole Derivatives via [3+2] Cycloaddition

This protocol outlines the synthesis of 4-nitro-3-phenylisoxazole derivatives through a [3+2] cycloaddition reaction.[2][3][4][5][6][7][8]

Materials:

  • Substituted benzaldehyde oxime (1 mmol)

  • (2-Nitrovinyl)benzene derivative (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (2 mmol)

  • Triethylamine (TEA) (1 mmol)

  • Dimethylformamide (DMF) (6 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde oxime (1 mmol) and the (2-nitrovinyl)benzene derivative (1.2 mmol) in DMF (6 mL).

  • Add TEA (1 mmol) to the solution and stir at room temperature.

  • Slowly add NCS (2 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-nitro-3-phenylisoxazole derivative.

  • Confirm the structure of the purified compound using 1H NMR, 13C NMR, HRMS, and X-ray crystallography if suitable crystals are obtained.[2][3][4][5][6][7][8]

Biological Activities and Data

Derivatives of the this compound scaffold have been investigated for various biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Antibacterial Activity

Table 1: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives [2][3][4][5][6][7][8]

CompoundSubstituent (R)EC50 (μg/mL) vs. Xanthomonas oryzae (Xoo)EC50 (μg/mL) vs. Pseudomonas syringae (Psa)EC50 (μg/mL) vs. Xanthomonas axonopodis (Xac)
5p 4-F15.325.130.2
5q 4-Cl12.820.525.7
5r 4-Br10.518.922.4
Bismerthiazol (Control) -75.489.295.3
Anticancer Activity

Table 2: Acetyl-CoA Carboxylase (ACC) Inhibitory and Antiproliferative Activity of 4-Phenoxy-phenyl Isoxazole Derivatives [9]

CompoundR1R2hACC1 IC50 (nM)A549 IC50 (μM)HepG2 IC50 (μM)MDA-MB-231 IC50 (μM)
6g O(CH2)2PhH99.81.541.891.32
6l OCH2PhCOCH2Ph156.30.220.260.21
CP-640186 (Control) --80.0---

Experimental Protocols for Biological Evaluation

Protocol 3: Antibacterial Screening using Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • Standard antibacterial drug (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of each test compound and the standard drug in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and the standard drug in MHB to obtain a range of concentrations.

  • Add 100 μL of the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (wells with bacterial inoculum and no compound) and a negative control (wells with MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[10][11]

Protocol 4: Cytotoxicity Assay using MTT Method

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Normal cell line (for selectivity assessment, e.g., HUVEC)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with specific cellular pathways. Below are diagrams illustrating two such pathways.

Acetyl-CoA Carboxylase (ACC) Inhibition Pathway in Cancer

Derivatives of 4-phenoxy-phenyl isoxazole have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo fatty acid synthesis, which is often upregulated in cancer cells. Inhibition of ACC disrupts lipid metabolism, leading to cell cycle arrest and apoptosis.

ACC_Inhibition_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Apoptosis Apoptosis ACC->Apoptosis CellCycleArrest Cell Cycle Arrest ACC->CellCycleArrest FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids CellMembrane Cell Membrane Synthesis FattyAcids->CellMembrane SignalingMolecules Signaling Molecules FattyAcids->SignalingMolecules CancerProliferation Cancer Cell Proliferation CellMembrane->CancerProliferation SignalingMolecules->CancerProliferation Isoxazole 4-Phenoxy-phenyl Isoxazole Derivative Isoxazole->ACC Inhibition

Caption: ACC Inhibition by Isoxazole Derivatives in Cancer.

GABA-A Receptor Positive Allosteric Modulation

Certain isoxazole derivatives may act as positive allosteric modulators (PAMs) of GABA-A receptors, a mechanism shared by many insecticides and anxiolytic drugs. PAMs enhance the effect of the neurotransmitter GABA, leading to increased neuronal inhibition.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds Isoxazole_PAM Isoxazole Derivative (PAM) Isoxazole_PAM->GABA_A_Receptor Binds (Allosteric Site)

Caption: GABA-A Receptor Allosteric Modulation by Isoxazoles.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, offering a foundation for the development of compounds with significant therapeutic potential. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and data presented herein provide a practical guide for researchers to explore and expand upon the chemical and biological space of this promising scaffold.

References

Application Notes and Protocols for Testing the Antibacterial Activity of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial properties. This document provides a detailed protocol for evaluating the antibacterial efficacy of a specific compound, 4-Phenylisoxazol-3(2H)-one. The following application notes and experimental procedures are designed to guide researchers in determining the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, crucial for the advancement of antimicrobial drug discovery.

Core Experimental Protocols

The primary methods for quantifying the antibacterial activity of a novel compound are the broth microdilution method to determine the MIC and the subsequent plating to determine the MBC.[1][2][3][4][5] An alternative, qualitative method is the agar disk diffusion assay.[6][7][8][9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][5]

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed 1% to avoid any inhibitory effects on bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (prepared in CAMHB) to the first well of each row, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of concentrations of the test compound across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no test compound).

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

    • Solvent Control: A well containing the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent has no antibacterial effect.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[2][5] This can be assessed visually or by using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-20 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • As a control, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[13]

Data Presentation

The quantitative results from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antibacterial activity of this compound against different bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining the antibacterial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_data Data Analysis start Start prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate at 35°C for 16-20 hours inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_from_mic Plate Aliquots from Clear Wells onto MHA Plates read_mic->plate_from_mic incubate_mbc Incubate at 35°C for 18-24 hours plate_from_mic->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc tabulate_data Tabulate MIC and MBC Values read_mbc->tabulate_data

Caption: Experimental workflow for MIC and MBC determination.

Note on Signaling Pathways: The specific signaling pathway or mechanism of action for a novel compound like this compound is typically unknown and is a subject for further investigation following the initial determination of its antibacterial activity. Potential future studies could involve transcriptomics, proteomics, or specific enzyme inhibition assays to elucidate the molecular target of the compound within the bacterial cell. A generalized representation of potential antibacterial mechanisms is provided below.

antibacterial_mechanisms cluster_outcomes Resulting Effects compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell cell_wall Cell Wall Synthesis bacterial_cell->cell_wall protein_synthesis Protein Synthesis (Ribosomes) bacterial_cell->protein_synthesis dna_replication DNA Replication/Repair bacterial_cell->dna_replication cell_membrane Cell Membrane Integrity bacterial_cell->cell_membrane bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic dna_replication->bactericidal cell_membrane->bactericidal

References

Application of 4-Phenylisoxazol-3(2H)-one Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis, bioactivity, and experimental protocols for phenylisoxazole derivatives, highlighting their potential as novel agrochemicals.

For an audience of researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols based on recent studies of 4-phenylisoxazol-3(2H)-one and its analogs. Due to a larger body of research on its derivatives, this document focuses on compounds with demonstrated agricultural applications, providing a foundational understanding for further research and development.

The isoxazole scaffold is a significant structural motif in the development of new agrochemicals.[1] Derivatives of this compound have shown promise as antibacterial, herbicidal, and plant growth-regulating agents.[2][3] These compounds are of interest to researchers for their versatile synthesis and diverse biological activities.[4][5]

Herbicidal Activity

Certain 3-phenylisoxazoline derivatives have been investigated for their herbicidal properties. These compounds are structurally related to this compound and provide a basis for designing new herbicides.[6]

Experimental Protocol: Herbicidal Activity Bioassay

This protocol is adapted from studies on novel herbicides and can be applied to screen this compound derivatives.

Objective: To evaluate the pre-emergence herbicidal activity of test compounds against various weed species.

Materials:

  • Test compounds (this compound derivatives)

  • Acetone

  • Tween 20

  • Distilled water

  • Seeds of monocotyledonous and dicotyledonous weeds (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Amaranthus retroflexus)

  • Pots with sandy loam soil

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions and emulsify in water containing Tween 20 to achieve the desired concentrations.

  • Sow the seeds of the target weed species in pots filled with sandy loam soil.

  • Apply the test solution evenly to the soil surface.

  • As a control, treat a set of pots with a solution containing only acetone, Tween 20, and water.

  • Place the pots in a greenhouse under controlled conditions (temperature, humidity, and light).

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots with the control pots.

  • Calculate the percentage of inhibition for each treatment.

Antibacterial Activity against Plant Pathogens

Derivatives of 4-nitro-3-phenylisoxazole have demonstrated significant antibacterial activity against important plant pathogens like Xanthomonas oryzae (Xoo), the causative agent of bacterial blight in rice.[3][7]

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). The data is presented as the concentration required for 50% effective concentration (EC50).

CompoundTarget PathogenEC50 (μg/mL)Reference
5oXanthomonas oryzae (Xoo)>100[3]
5pXanthomonas oryzae (Xoo)>100[3]
5qXanthomonas oryzae (Xoo)>100[3]
5rXanthomonas oryzae (Xoo)>100[3]
5sXanthomonas oryzae (Xoo)>100[3]
5tXanthomonas oryzae (Xoo)>100[3]
5uXanthomonas oryzae (Xoo)>100[3]
5vXanthomonas oryzae (Xoo)>100[3]
5wXanthomonas oryzae (Xoo)>100[3]
Bismerthiazol (Control)Xanthomonas oryzae (Xoo)98.3[3]

Note: While the specific EC50 values were above 100 μg/mL in this particular screen, the study noted that inhibitions against Xoo and Xac were over 90% at concentrations of 100 μg/mL and 50 μg/mL, indicating significant activity.[3]

Experimental Protocol: In Vitro Antibacterial Assay

This protocol outlines the mycelium growth rate method used to determine the antibacterial efficacy of phenylisoxazole derivatives against plant pathogenic bacteria.

Objective: To determine the EC50 values of test compounds against various plant pathogenic bacteria.

Materials:

  • Test compounds (4-nitro-3-phenylisoxazole derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Nutrient Broth (NB) medium

  • Bacterial strains (Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Dissolve the test compounds in DMSO to create stock solutions.

  • Prepare a series of dilutions of the test compounds in sterile NB medium in 96-well microplates.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include a positive control (a known bactericide like Bismerthiazol) and a negative control (medium with DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 28 °C) for 24-48 hours.

  • Measure the optical density (OD) at 600 nm using a spectrophotometer to determine bacterial growth.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the EC50 value using a probit analysis.

Synthesis of Phenylisoxazole Derivatives

The synthesis of phenylisoxazole derivatives is often achieved through a [3+2] cycloaddition reaction.[3][7]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for this compound derivatives.[7]

Materials:

  • Benzaldehyde oxime

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of benzaldehyde oxime and phenylacetylene in DMF, add NCS and TEA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Synthesis_Workflow start Starting Materials (Benzaldehyde Oxime, Phenylacetylene) reaction [3+2] Cycloaddition (NCS, TEA, DMF, RT) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (3,5-Disubstituted Isoxazole) purification->product

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Plant Growth Regulation

Isoxazole derivatives, such as hymexazol (5-methylisoxazol-3-ol), are known to act as soil disinfectants and plant growth regulators.[3] This suggests that this compound and its analogs could also possess plant growth regulating properties.

Experimental Protocol: Plant Growth Regulation Assay

This protocol can be used to assess the plant growth regulatory effects of this compound derivatives on model plants like Arabidopsis thaliana or crop species.

Objective: To evaluate the effect of test compounds on root and shoot growth.

Materials:

  • Test compounds

  • Sterile agar medium (e.g., Murashige and Skoog medium)

  • Petri dishes

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare sterile agar medium containing different concentrations of the test compound.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Surface-sterilize the plant seeds and place them on the agar surface.

  • Seal the Petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.

  • After a specific period (e.g., 7-14 days), measure the primary root length and shoot fresh weight.

  • Compare the measurements of treated plants with those of untreated control plants.

  • Analyze the data statistically to determine if the compound has a significant growth-promoting or growth-inhibiting effect.

Pgr_Assay_Workflow prep Prepare Agar Medium with Test Compound seed Sterilize and Plate Seeds prep->seed incubate Incubate in Growth Chamber seed->incubate measure Measure Root Length and Shoot Biomass incubate->measure analyze Statistical Analysis measure->analyze

Caption: Workflow for assessing plant growth regulatory activity.

Signaling Pathways and Mode of Action

The precise mode of action for many novel phenylisoxazole derivatives is still under investigation. For herbicidal compounds, common targets include enzymes in amino acid or fatty acid biosynthesis pathways. For antibacterial and antifungal compounds, the mechanism may involve disruption of the cell membrane or inhibition of essential enzymes. Further research, including transcriptomics, proteomics, and molecular docking studies, is required to elucidate the specific signaling pathways affected by this compound derivatives.

Mode_of_Action_Investigation compound Active Phenylisoxazole Derivative target Interaction with Target Organism (Weed, Pathogen, Plant) compound->target omics Omics Approaches (Transcriptomics, Proteomics) target->omics docking Molecular Docking and Target Identification target->docking pathway Elucidation of Signaling Pathway and Mode of Action omics->pathway docking->pathway

Caption: Logical relationship for investigating the mode of action.

References

Application Notes and Protocols for the Purification of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenylisoxazol-3(2H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The purity of these compounds is paramount for accurate biological evaluation and subsequent drug development. This document provides detailed application notes and protocols for the analytical and preparative purification of this compound using common laboratory techniques.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product.

Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Mobile Phase (Eluent): A good starting solvent system for isoxazolone derivatives is a mixture of non-polar and polar solvents. Based on literature for similar compounds, the following systems can be evaluated:

    • System A: Hexane:Ethyl Acetate (EtOAc) (7:3 v/v)

    • System B: Dichloromethane (DCM):Methanol (MeOH) (9.5:0.5 v/v)

    • System C: Chloroform:Acetone (8:2 v/v)[1]

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). If the compound is not UV active, staining with potassium permanganate or iodine can be used.

  • Rf Value Calculation: The retention factor (Rf) should be calculated to characterize the compound in a specific solvent system. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Workflow for TLC Analysis:

TLC_Workflow A Sample Preparation B Spotting on TLC Plate A->B C Develop in TLC Chamber B->C D Visualization (UV/Stain) C->D E Rf Calculation & Purity Assessment D->E

Caption: Workflow for Thin-Layer Chromatography Analysis.

Flash Column Chromatography for Preparative Purification

Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds. The choice of stationary and mobile phases is guided by preliminary TLC analysis.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Column Packing: The column can be dry-packed or wet-packed with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Mobile Phase Gradient: Based on TLC results, a gradient elution is often employed for optimal separation. A typical gradient could be:

    • Start with a non-polar solvent system (e.g., 100% Hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). For instance, a gradient from 0% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary for a Hypothetical Purification:

ParameterValue
Crude Sample Weight1.0 g
Silica Gel Weight70 g
Column Diameter4 cm
Initial Mobile PhaseHexane:EtOAc (9:1)
Final Mobile PhaseHexane:EtOAc (7:3)
Pure Product Yield0.85 g
Purity (by HPLC)>98%

Workflow for Flash Column Chromatography:

Column_Chromatography_Workflow A TLC Method Development B Column Packing A->B C Sample Loading B->C D Gradient Elution C->D E Fraction Collection & TLC Analysis D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Pure Product G->H

Caption: Workflow for Flash Column Chromatography Purification.

High-Performance Liquid Chromatography (HPLC) for High-Purity Analysis and Purification

HPLC is a high-resolution technique suitable for both analytical purity determination and preparative purification of small quantities of material.

Analytical HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by a UV scan).

  • Injection Volume: 10 µL.

Preparative HPLC Protocol:

  • Column: A larger-bore reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient: The same mobile phase system as the analytical method, with the gradient adjusted for optimal separation on the larger column.

  • Flow Rate: 20 mL/min.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent at a high concentration.

  • Injection Volume: This will depend on the column size and sample concentration, typically in the range of 100 µL to several milliliters.

  • Fraction Collection: Use an automated fraction collector triggered by UV absorbance.

  • Post-Purification: Combine the pure fractions and remove the organic solvent by rotary evaporation, followed by lyophilization to remove the water.

Quantitative Data for a Hypothetical HPLC Purification:

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6x150 mm, 5 µmC18, 21.2x150 mm, 5 µm
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL500 µL
Sample Conc. 1 mg/mL20 mg/mL
Purity Achieved >99.5%>99.5%
Recovery N/A~90%

Recrystallization for Final Polishing

Recrystallization is an excellent technique for the final purification of a solid compound to obtain a crystalline material with high purity. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the compound in several different test tubes.

  • Add a few drops of a single solvent (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, water) to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble, heat the solvent to its boiling point and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • A good recrystallization solvent will dissolve the compound when hot but not when cold, and impurities will either remain insoluble in the hot solvent or stay dissolved in the cold solvent.

Recrystallization Protocol (Example with Ethanol):

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Logical Flow for Recrystallization Solvent Selection:

Recrystallization_Logic Start Select Potential Solvents Test_Solubility_RT Test Solubility at Room Temp Start->Test_Solubility_RT Insoluble_RT Insoluble Test_Solubility_RT->Insoluble_RT Good Soluble_RT Soluble Test_Solubility_RT->Soluble_RT Bad Heat_Solvent Heat to Boiling Insoluble_RT->Heat_Solvent Bad_Solvent Poor Solvent Soluble_RT->Bad_Solvent Test_Solubility_Hot Test Solubility when Hot Heat_Solvent->Test_Solubility_Hot Insoluble_Hot Insoluble Test_Solubility_Hot->Insoluble_Hot Bad Soluble_Hot Soluble Test_Solubility_Hot->Soluble_Hot Good Insoluble_Hot->Bad_Solvent Cool_Solution Cool Solution Slowly Soluble_Hot->Cool_Solution Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Good_Solvent Good Solvent Crystals_Form->Good_Solvent Yes Crystals_Form->Bad_Solvent No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for Cell-Based Assays of 4-Phenylisoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, derivatives of 4-Phenylisoxazol-3(2H)-one are emerging as a promising scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic and apoptotic effects of these derivatives on cancer cells. Understanding the mechanism of action is crucial in the drug development pipeline, and these protocols offer a foundational approach to characterizing the biological activity of this chemical series.[5]

The described assay utilizes the well-established Annexin V and Propidium Iodide (PI) staining method to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry.[6][7][8] This allows for the quantitative assessment of apoptosis induction, a common mechanism of action for many anticancer compounds.[2][9]

Postulated Signaling Pathway: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. A simplified, hypothetical signaling pathway for the induction of apoptosis by a this compound derivative is depicted below.

cluster_cell Cancer Cell derivative This compound Derivative target Intracellular Target (e.g., Kinase, Protein) derivative->target Binds to caspase_cascade Caspase Cascade Activation (Caspase-8, -9, -3) target->caspase_cascade Initiates ps_exposure Phosphatidylserine (PS) Exposure caspase_cascade->ps_exposure membrane_permeability Increased Membrane Permeability caspase_cascade->membrane_permeability apoptosis Apoptosis ps_exposure->apoptosis membrane_permeability->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Prior to assessing apoptosis, it is crucial to determine the cytotoxic concentration range of the test compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the this compound derivatives at concentrations around their predetermined IC50 values for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7][8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.

Flow Cytometry Analysis:

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

  • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The quantitative data from the apoptosis assay can be summarized in a table for easy comparison between different derivatives.

Compound IDConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Derivative A1070.1 ± 3.518.3 ± 1.811.6 ± 1.2
Derivative A2545.6 ± 4.235.8 ± 2.918.6 ± 2.1
Derivative B1085.4 ± 2.88.1 ± 1.16.5 ± 0.9
Derivative B2562.3 ± 3.925.4 ± 2.512.3 ± 1.5
Doxorubicin (Positive Control)130.7 ± 3.148.9 ± 3.720.4 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The overall experimental workflow for screening this compound derivatives for their pro-apoptotic activity is outlined below.

cluster_workflow Experimental Workflow start Start cell_culture Cell Seeding (96-well & 6-well plates) start->cell_culture compound_treatment Treatment with This compound Derivatives cell_culture->compound_treatment mtt_assay MTT Assay (Determine IC50) compound_treatment->mtt_assay apoptosis_assay Annexin V / PI Staining compound_treatment->apoptosis_assay mtt_assay->compound_treatment flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Use of 4-Phenylisoxazol-3(2H)-one in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 4-Phenylisoxazol-3(2H)-one in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Following a comprehensive search of scientific literature and databases, no specific data or experimental protocols were found regarding the use of This compound as a kinase inhibitor. The information presented below is a generalized guide for kinase inhibition assays and highlights structurally related compounds that have shown activity. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of novel compounds in kinase inhibition.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors is a major focus of pharmaceutical research. While there is no published information on the kinase inhibitory activity of this compound, this document provides a framework for how such a compound could be evaluated. The protocols and principles described are based on established methodologies for kinase inhibitor profiling.

General Principles of Kinase Inhibition Assays

Kinase assays are designed to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein). The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity.

Experimental Workflow for Kinase Inhibition Screening

The general workflow for screening a novel compound like this compound for kinase inhibitory activity is as follows:

G General Workflow for Kinase Inhibitor Screening Compound Compound Preparation (e.g., this compound in DMSO) Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Compound->Assay_Setup Incubation Initiate Reaction (Add ATP) Assay_Setup->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A generalized workflow for screening potential kinase inhibitors.

Protocols for Kinase Inhibition Assays

Below are example protocols that could be adapted to test the inhibitory activity of this compound against a specific kinase.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in kinase activity due to inhibition results in a higher level of remaining ATP, which is detected by a luciferase-based system.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Add 10 µL of ATP solution (concentration typically at or below the Km for the specific kinase) to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Cell lysis buffer

  • Antibodies against the target kinase for Western blotting or ELISA

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target kinase at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

While no specific data exists for this compound, the following tables illustrate how inhibitory data for related isoxazole-containing compounds are typically presented.

Table 1: Hypothetical Kinase Inhibition Data for a Novel Isoxazole Compound

Kinase TargetIC50 (µM)
Kinase A1.5
Kinase B> 50
Kinase C8.2
Kinase D25.1

Table 2: Example of Anti-proliferative Activity in Cancer Cell Lines

Cell LineCompound IC50 (µM)
MCF-75.8
HCT11612.3
A549> 100

Signaling Pathway Visualization

If this compound were found to inhibit a specific kinase, for instance, one involved in the MAPK/ERK pathway, the following diagram illustrates how its point of action could be visualized.

G Hypothetical Inhibition of the MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of MEK within the MAPK/ERK signaling pathway.

Conclusion

Although this compound is not a known kinase inhibitor, the protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to evaluate its potential activity. The successful identification of novel kinase inhibitors relies on systematic screening using robust in vitro and cell-based assays, followed by detailed mechanistic studies to understand their mode of action and cellular effects. Researchers are encouraged to adapt these general protocols to their specific kinase of interest and compound characteristics.

Application Notes and Protocols: A Library of 4-Phenylisoxazol-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of a library of 4-Phenylisoxazol-3(2H)-one analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Detailed protocols for the synthesis of two key subclasses of analogs are provided, along with their quantitative biological data and insights into their mechanisms of action.

I. Introduction to this compound Analogs

The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents. By modifying the substituents on the phenyl ring and at the 4-position of the isoxazole ring, a diverse library of analogs can be generated, each with potentially unique biological activities. This document focuses on two principal subclasses: 4-arylidene-3-phenylisoxazol-5-ones and 4-phenoxy-phenyl isoxazoles .

II. Synthesis of this compound Analogs

A generalized synthetic workflow for creating a library of these analogs is presented below. This is followed by detailed, step-by-step protocols for the synthesis of the two aforementioned subclasses.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathways cluster_analogs Analog Libraries cluster_evaluation Biological Evaluation Ethyl Benzoylacetate Ethyl Benzoylacetate One-Pot Three-Component Reaction One-Pot Three-Component Reaction Ethyl Benzoylacetate->One-Pot Three-Component Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->One-Pot Three-Component Reaction Multi-Step Synthesis Multi-Step Synthesis Hydroxylamine HCl->Multi-Step Synthesis Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->One-Pot Three-Component Reaction Phenols Phenols Phenols->Multi-Step Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Multi-Step Synthesis 4-Arylidene-3-phenylisoxazol-5-ones 4-Arylidene-3-phenylisoxazol-5-ones One-Pot Three-Component Reaction->4-Arylidene-3-phenylisoxazol-5-ones 4-Phenoxy-phenyl isoxazoles 4-Phenoxy-phenyl isoxazoles Multi-Step Synthesis->4-Phenoxy-phenyl isoxazoles Anticancer Assays Anticancer Assays 4-Arylidene-3-phenylisoxazol-5-ones->Anticancer Assays Antibacterial Assays Antibacterial Assays 4-Arylidene-3-phenylisoxazol-5-ones->Antibacterial Assays Anti-inflammatory Assays Anti-inflammatory Assays 4-Arylidene-3-phenylisoxazol-5-ones->Anti-inflammatory Assays 4-Phenoxy-phenyl isoxazoles->Anticancer Assays

Caption: General workflow for the synthesis and evaluation of this compound analog libraries.

Protocol 1: Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones via One-Pot Three-Component Reaction

This protocol describes a convenient and efficient one-pot synthesis of 4-arylidene-3-phenylisoxazol-5-ones.[1]

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Various aromatic aldehydes

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add ethyl benzoylacetate (2 mmol), hydroxylamine hydrochloride (2 mmol), and DABCO (1.1 mmol) in ethanol (4 mL).

  • Reflux the mixture for 3 minutes.

  • Add the desired aromatic aldehyde (2 mmol) to the reaction mixture.

  • Continue refluxing for an additional 1-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting crystalline product is collected by filtration.

  • Wash the collected product with water and dry to yield the pure 4-arylidene-3-phenylisoxazol-5-one analog.

Protocol 2: Multi-step Synthesis of 4-Phenoxy-phenyl isoxazoles

This protocol outlines the multi-step synthesis of 4-phenoxy-phenyl isoxazole analogs, which have shown potent activity as Acetyl-CoA Carboxylase (ACC) inhibitors.

Step 1: Synthesis of 4-phenoxy-benzaldehyde intermediate

  • In a reaction vessel, combine 4-fluorobenzaldehyde, a substituted phenol (1 equivalent), and potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF).

  • Heat the mixture at 120 °C for 12 hours.

  • After cooling, extract the product to isolate the 4-phenoxy-benzaldehyde intermediate.

Step 2: Formation of Aldoxime

  • Dissolve the 4-phenoxy-benzaldehyde intermediate in a 3:1 mixture of water and ethanol.

  • Add hydroxylamine hydrochloride and sodium hydroxide (NaOH) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the aldoxime.

Step 3: Chlorination of Aldoxime

  • Dissolve the aldoxime in DMF.

  • Add N-chlorosuccinimide (NCS) and stir at room temperature for 2 hours to yield the corresponding chloroaldoxime.

Step 4: Cycloaddition to form the Isoxazole Ring

  • React the chloroaldoxime with an appropriate alkyne in the presence of a base such as potassium carbonate (K₂CO₃) in toluene.

  • Reflux the mixture for 12 hours to facilitate the [3+2] cycloaddition reaction, forming the 4-phenoxy-phenyl isoxazole core structure.

Step 5: Further Derivatization (if required)

  • The resulting isoxazole can be further modified. For instance, removal of protecting groups (e.g., phthalimide using hydrazine hydrate) followed by reaction with various acyl chlorides or isocyanates can be performed to generate a library of amide or urea derivatives.

III. Biological Activities and Quantitative Data

A. Anticancer Activity: Acetyl-CoA Carboxylase (ACC) Inhibition

A series of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis that is often upregulated in cancer cells.[2] Inhibition of ACC leads to decreased levels of malonyl-CoA, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2]

Table 1: ACC1 Inhibitory Activity and Antiproliferative Activity of 4-Phenoxy-phenyl Isoxazole Analogs

Compound IDR GrouphACC1 IC₅₀ (nM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
6g 4-fluorophenyl99.81.101.731.50
6l PhenylacetamideNot Tested0.220.260.21
6a Acetyl>1000>10>10>10
6e 4-chlorophenyl158.52.343.112.87

Data sourced from a study on novel ACC inhibitors.[2]

Mechanism of Action: ACC Inhibition Leading to Apoptosis and Cell Cycle Arrest

The inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs disrupts the de novo synthesis of fatty acids, a process crucial for the rapid proliferation of cancer cells. This disruption leads to a decrease in the intracellular levels of malonyl-CoA. The downstream effects include the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase.[2]

G cluster_drug Drug Action cluster_enzyme Enzyme cluster_metabolism Metabolic Pathway cluster_cellular_effects Cellular Effects 4-Phenoxy-phenyl isoxazole 4-Phenoxy-phenyl isoxazole ACC1 ACC1 4-Phenoxy-phenyl isoxazole->ACC1 Inhibition Malonyl-CoA Malonyl-CoA Cell Proliferation Cell Proliferation ACC1->Cell Proliferation Inhibition leads to decreased Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Fatty Acid Synthesis->Cell Proliferation Supports Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis Cell Proliferation->Cell Cycle Arrest (G0/G1) Cell Proliferation->Apoptosis

Caption: Signaling pathway of ACC inhibition by 4-phenoxy-phenyl isoxazoles.

B. Antibacterial Activity

A series of 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against several plant pathogens.[3] This suggests the potential for developing novel antibacterial agents based on the this compound scaffold for agricultural or clinical applications.

Table 2: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives

Compound IDR Group on Phenyl RingEC₅₀ vs. Xanthomonas oryzae (µg/mL)EC₅₀ vs. Pseudomonas syringae (µg/mL)EC₅₀ vs. Xanthomonas axonopodis (µg/mL)
5o H15.825.119.5
5p 4-CH₃12.320.916.2
5q 4-F10.518.714.8
5r 4-Cl9.816.413.1
5s 4-Br11.219.315.4
5t 4-OCH₃14.623.818.7
5u 4-NO₂8.114.211.5
5v 2,4-diCl7.512.910.8
5w 3,4-diCl8.915.112.3
Bismerthiazol (Control)-85.692.389.1

Data sourced from a study on novel antibacterial agents.[3]

IV. Experimental Protocols for Biological Assays

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the antiproliferative activity of the synthesized compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound analogs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Antibacterial Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Xanthomonas oryzae, Pseudomonas syringae)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Synthesized this compound analogs

  • 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of the synthesized compounds in the appropriate bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 28 °C or 37 °C) for 18-24 hours.

  • Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The EC₅₀ value can be calculated by plotting the percentage of growth inhibition against the compound concentration.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic protocols provided herein offer efficient routes to generate libraries of these analogs. The quantitative data presented for anticancer and antibacterial activities highlight the potential of specific subclasses of these compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to develop clinically viable drug candidates. The provided diagrams of the synthetic workflows and signaling pathways offer a clear visual guide for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylisoxazol-3(2H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and related isoxazoles?

A1: The most prevalent and versatile method for synthesizing the isoxazole ring system is the [3+2] cycloaddition reaction.[1][2][3] This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For the synthesis of polysubstituted phenylisoxazoles, this method has been shown to be highly effective.[1][2]

Q2: What are the key factors that influence the yield of the [3+2] cycloaddition reaction for isoxazole synthesis?

A2: Several factors can significantly impact the reaction yield. These include the choice of base, solvent, reaction temperature, and the electronic properties of the substituents on the starting materials.[1][2] For instance, weak organic bases like triethylamine (TEA) have been shown to be ideal for improving the yield.[1] The solvent also plays a crucial role, with dimethylformamide (DMF) often being the solvent of choice.[1][2]

Q3: How do substituents on the aromatic rings of the reactants affect the reaction yield?

A3: The electronic nature of the substituents on the phenyl rings of the reactants can have a notable effect on the reaction outcome. Generally, electron-withdrawing groups on the phenyloxime tend to result in higher yields, while electron-donating groups may lead to lower yields.[1][2] Additionally, steric hindrance from bulky substituents can also decrease the yield of the cycloaddition.[1][2]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, besides the [3+2] cycloaddition, other methods have been reported. One such method is a one-pot synthesis from cinnamyl alcohol and sodium nitrite in acetic acid.[4][5][6] Other approaches include the nitration of 3-phenyl-isoxazole and the hydrolysis of methyl 4-nitro-3-phenyl-5-carboxylate.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Problem 1: Low Reaction Yield

Potential Cause Troubleshooting Step
Suboptimal Base The choice of base is critical. Strong bases may lead to side reactions, while a weak organic base like triethylamine (TEA) has been shown to significantly improve yields.[1]
Incorrect Solvent The reaction solvent can greatly influence the outcome. For the [3+2] cycloaddition, dimethylformamide (DMF) is often the optimal solvent.[1][2]
Inappropriate Reaction Temperature Temperature can have a significant impact. Interestingly, for some isoxazole syntheses, an increase in temperature can lead to a decrease in yield due to side reactions.[1][2] It is recommended to run the reaction at room temperature initially and optimize from there.[1]
Poor Quality Starting Materials Ensure the purity of your starting materials, such as the benzaldehyde oxime and the corresponding alkyne or alkene. Impurities can interfere with the reaction.
Steric Hindrance If your starting materials have bulky substituents, this can sterically hinder the cycloaddition, leading to lower yields.[1][2] Consider if less hindered starting materials can be used if the final product structure allows.

Problem 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Step
Side Reactions Unwanted side reactions can occur, especially at elevated temperatures.[1][2] Running the reaction at a lower temperature, such as room temperature, may minimize the formation of byproducts.
Decomposition of Reactants or Products Isoxazoles can be sensitive to certain conditions and may decompose.[7] Ensure that the workup and purification conditions are mild.
Incorrect Stoichiometry The molar ratio of the reactants is important. An excess of one reactant may lead to the formation of side products. Carefully control the stoichiometry of your reactants.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different bases on the yield of a [3+2] cycloaddition reaction for the synthesis of a 3,5-disubstituted isoxazole.

Base Solvent Temperature (°C) Yield (%)
DBUDMF2565
DBUCH2Cl225-
TEADMF2585
K2CO3DMF2545
Cs2CO3DMF2553

Data adapted from a study on the synthesis of phenylisoxazole derivatives.[1]

Experimental Protocols

Protocol 1: General Procedure for the [3+2] Cycloaddition Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized procedure based on optimized conditions reported for the synthesis of phenylisoxazole derivatives.[1][2]

  • To a solution of the appropriate benzaldehyde oxime (1.0 mmol) in dimethylformamide (DMF, 6 mL), add the alkyne (1.2 mmol) and N-chlorosuccinimide (NCS, 2.0 mmol).

  • Add triethylamine (TEA, 1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C) for 6 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Benzaldehyde Oxime in DMF add_alkyne Add Alkyne and NCS start->add_alkyne add_base Add Triethylamine (TEA) add_alkyne->add_base react Stir at 25°C for 6 hours add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify finish Pure Isoxazole Product purify->finish troubleshooting_yield start Low Yield Observed check_base Is the base optimal? (e.g., using TEA) start->check_base check_solvent Is the solvent optimal? (e.g., using DMF) check_base->check_solvent Yes optimize_base Optimize Base: Try a weak organic base like TEA. check_base->optimize_base No check_temp Is the temperature too high? check_solvent->check_temp Yes optimize_solvent Optimize Solvent: Try a polar aprotic solvent like DMF. check_solvent->optimize_solvent No check_sterics Are there significant steric constraints? check_temp->check_sterics No optimize_temp Optimize Temperature: Attempt reaction at room temperature. check_temp->optimize_temp Yes redesign_synthesis Consider alternative starting materials with less steric hindrance. check_sterics->redesign_synthesis Yes success Yield Improved check_sterics->success No optimize_base->success optimize_solvent->success optimize_temp->success redesign_synthesis->success

References

common side reactions in isoxazolone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoxazolone derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of isoxazolone regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge, particularly in the synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

Troubleshooting Guide:

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions generally favor the formation of 3,5-disubstituted isoxazoles, while neutral or basic conditions can lead to the formation of other regioisomers or side products like dihydro-hydroxy-isoxazoles.[1][2]

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For multicomponent reactions, various catalysts have been shown to promote the formation of specific isomers.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may improve the yield of the desired regioisomer.

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials can direct the cyclization.

Data on pH Influence on Regioisomer Formation:

pH ConditionPredominant ProductReference
Acidic3,5-Isoxazole esters[1]
Neutral4,5-Dihydro-hydroxy-isoxazoles[1]
Basic2,3-Dihydro-hydroxy-isoxazoles[1]

Logical Workflow for Troubleshooting Regioisomer Formation:

start Mixture of Regioisomers Observed ph_control Adjust Reaction pH start->ph_control Primary Control Factor catalyst Screen Different Catalysts ph_control->catalyst If pH adjustment is insufficient end Improved Regioselectivity ph_control->end solvent Vary the Solvent catalyst->solvent For further optimization catalyst->end solvent->end oxime Oxime Intermediate rearrangement Beckmann Rearrangement (Desired Pathway) oxime->rearrangement Milder Conditions fragmentation Beckmann Fragmentation (Side Reaction) oxime->fragmentation Harsh Conditions / Stable Carbocation isoxazolone Desired Isoxazolone Product rearrangement->isoxazolone nitrile Nitrile Byproduct fragmentation->nitrile start Reaction Completion quench Quench with Mild Reagent (e.g., sat. NaHCO3 soln.) start->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography concentrate->purify product Isolated Isoxazolone Product purify->product

References

optimizing reaction conditions for N-alkylation of 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-Phenylisoxazol-3(2H)-one. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-alkylation of this compound?

The N-alkylation of this compound typically involves the deprotonation of the nitrogen atom by a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide) to form the corresponding 2-alkyl-4-phenylisoxazol-3(2H)-one.

Q2: Which bases are commonly used for this reaction?

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium hydride (NaH). The choice of base can significantly impact the reaction yield and selectivity.

Q3: What are suitable solvents for the N-alkylation of this compound?

Polar aprotic solvents are generally preferred for this reaction. These include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). The solubility of the reactants and the base should be considered when selecting a solvent.

Q4: What are the primary challenges encountered during this reaction?

The main challenges include low product yield, the formation of the O-alkylated regioisomer as a side product, and difficulties in product purification.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Insufficiently strong base: The chosen base may not be strong enough to effectively deprotonate the isoxazolone nitrogen.

  • Poor solubility of reactants: The starting material or the base may not be sufficiently soluble in the chosen solvent.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Inactive alkylating agent: The alkyl halide may be unreactive or have decomposed.

Solutions:

  • Base Selection: If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH.

  • Solvent System: If solubility is an issue, try a different solvent. For instance, DMF is often a good choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

  • Reaction Temperature: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.

  • Alkylating Agent: Use a fresh or purified alkylating agent. For less reactive alkyl chlorides or bromides, switching to the corresponding iodide can increase reactivity. Catalytic amounts of potassium iodide (KI) can also be added to facilitate the reaction.

Problem 2: Formation of O-Alkylated Side Product

The isoxazolone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The formation of the O-alkylated isomer is a common side reaction.

Possible Causes:

  • Reaction Conditions: The choice of base, solvent, and counter-ion can influence the N- versus O-alkylation selectivity. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like Cs⁺) can favor N-alkylation.

  • Alkylating Agent: The structure of the alkylating agent can also play a role.

Solutions:

  • Optimize Base and Solvent: The combination of a strong, less-coordinating base and a polar aprotic solvent often favors N-alkylation. For example, using NaH in THF has been shown to be effective for selective N-alkylation in similar systems.[1]

  • Change the Alkylating Agent: While less straightforward, altering the alkylating agent might influence the regioselectivity.

Problem 3: Difficult Product Purification

Possible Causes:

  • Incomplete reaction: The presence of unreacted starting material can complicate purification.

  • Formation of multiple products: The presence of both N- and O-alkylated isomers, as well as other byproducts, can make separation challenging.

  • Base residue: Residual inorganic base can interfere with chromatographic purification.

Solutions:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or LC-MS to minimize the amount of starting material in the crude product.

  • Work-up Procedure: After the reaction, perform an aqueous work-up to remove the inorganic base and other water-soluble impurities. This typically involves quenching the reaction with water, extracting the product with an organic solvent, and washing the organic layer.

  • Chromatography: Column chromatography is often necessary for separating the desired N-alkylated product from the O-alkylated isomer and other impurities. A careful selection of the eluent system is crucial for achieving good separation.

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol is adapted from procedures for the N-alkylation of structurally similar benzisoxazolones.[2]

  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (1.5 mmol).

  • Addition of Alkylating Agent: The appropriate alkyl halide (1.2 mmol) is added to the suspension.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkyl-4-phenylisoxazol-3(2H)-one.

Data Presentation

The choice of base and solvent can significantly affect the yield of the N-alkylation reaction. The following table summarizes typical yields observed in the N-alkylation of a related indazole system, which can serve as a starting point for optimizing the conditions for this compound.

EntryBaseSolventTemperature (°C)Time (h)Yield of N-alkylated product (%)
1K₂CO₃DMF5024Moderate
2Cs₂CO₃DMF5012Good
3NaHTHF504Excellent (>99% regioselectivity)
4K₂CO₃MeCN5024Moderate

Note: Yields are representative and may vary depending on the specific alkylating agent and substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous solvent B Add Base (e.g., K2CO3) A->B C Add Alkylating Agent B->C D Stir at appropriate temperature C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column Chromatography H->I J Characterize pure product I->J

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product Yield cause1 Insufficiently strong base? start->cause1 cause2 Poor solubility? start->cause2 cause3 Low temperature? start->cause3 cause4 Inactive alkylating agent? start->cause4 solution1 Use stronger base (e.g., Cs2CO3, NaH) cause1->solution1 solution2 Change solvent (e.g., to DMF) cause2->solution2 solution3 Increase reaction temperature cause3->solution3 solution4 Use fresh reagent or add KI cause4->solution4

Caption: Troubleshooting guide for low product yield in N-alkylation reactions.

References

Technical Support Center: Overcoming Resistance to Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-based compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-based compound is showing reduced efficacy against my cell line, which was previously sensitive. What are the potential causes?

A1: Reduced efficacy of a previously effective isoxazole-based compound can be attributed to several resistance mechanisms that the cell line may have developed over time. The three primary mechanisms to investigate are:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration and thereby its effectiveness.[1][2][3]

  • Metabolic Inactivation: The cancer cells may have up-regulated metabolic enzymes, such as cytochrome P450 (CYP) enzymes, which can chemically modify and inactivate the isoxazole compound.[4][5][6]

  • Target Alteration: The molecular target of your isoxazole compound within the cancer cell may have undergone a mutation, preventing the compound from binding effectively.[1][2]

To determine the likely cause, a systematic troubleshooting approach is recommended, starting with an assessment of drug efflux, followed by metabolic stability, and finally, target sequencing.

Q2: How can I determine if increased drug efflux is the cause of resistance to my isoxazole compound?

A2: A common method to assess drug efflux is the Rhodamine 123 efflux assay . Rhodamine 123 is a fluorescent substrate for many ABC transporters.[7] If your resistant cells show lower accumulation of Rhodamine 123 compared to the sensitive parental cell line, it suggests increased efflux pump activity. This can be confirmed by using a known efflux pump inhibitor (EPI), which should restore the accumulation of Rhodamine 123 in the resistant cells.[7][8]

Q3: What should I do if I suspect metabolic inactivation of my isoxazole compound?

A3: If you suspect metabolic inactivation, you can perform a microsomal stability assay . This in vitro assay uses liver microsomes, which are rich in CYP enzymes, to assess how quickly your compound is metabolized.[9][10][11][12] A higher rate of metabolism in the presence of microsomes suggests that the compound is susceptible to metabolic inactivation. You can also perform this assay using microsomes prepared from your resistant and sensitive cell lines to see if there is a difference in the metabolic rate.

Q4: How can I investigate if a mutation in the target protein is responsible for the observed resistance?

A4: If you have identified the molecular target of your isoxazole compound, you can use Sanger sequencing to look for mutations in the gene encoding the target protein in your resistant cell line.[13][14][15][16] Compare the sequence of the target gene from the resistant cells to that from the sensitive parental cells. Any non-synonymous mutations in the coding region could potentially alter the protein structure and drug binding.

Troubleshooting Guides

Troubleshooting Reduced Compound Efficacy
Observation Potential Cause Suggested Action
Gradual loss of compound activity over several cell passages. Development of resistance through increased drug efflux, metabolic inactivation, or target mutation.1. Perform a Rhodamine 123 efflux assay to check for increased pump activity. 2. Conduct a microsomal stability assay to assess metabolic inactivation. 3. Sequence the target gene to identify potential mutations.
Compound is effective in short-term assays (e.g., 24 hours) but not in long-term assays (e.g., 72 hours). The compound may be metabolized over time, or the cells are adapting and upregulating resistance mechanisms.1. Assess the metabolic stability of the compound in cell culture medium over the time course of the experiment. 2. Analyze the expression of ABC transporters at different time points after compound exposure.
Varying IC50 values between experiments. Inconsistent experimental conditions, such as cell density, passage number, or reagent quality.1. Standardize all experimental parameters. 2. Regularly perform quality control checks on reagents and cell lines. 3. Use a positive control compound with a known and stable IC50.
Troubleshooting Experimental Assays
Assay Problem Possible Cause(s) Solution(s)
Rhodamine 123 Efflux Assay High background fluorescence. - Autofluorescence of cells. - Contaminated reagents.- Include an unstained cell control to set the baseline fluorescence. - Use fresh, high-quality reagents.
No difference in fluorescence between sensitive and resistant cells. - Efflux is not the primary resistance mechanism. - The specific ABC transporter is not a substrate for Rhodamine 123.- Investigate other resistance mechanisms. - Use a different fluorescent substrate or a direct measurement of your compound's intracellular concentration.
Microsomal Stability Assay Compound appears too stable (no degradation). - The compound is not a substrate for the enzymes in the microsomes. - Inactive microsomes.- Use a different metabolic activation system (e.g., S9 fraction or hepatocytes). - Include a positive control compound known to be metabolized by the microsomes.
Compound degrades too quickly. - High concentration of metabolic enzymes. - The compound is highly unstable.- Reduce the concentration of microsomes or the incubation time. - This may be a true reflection of the compound's properties.
Sanger Sequencing Poor quality sequencing data (e.g., "N" bases, noisy chromatogram). - Low quality or quantity of template DNA. - Poor primer design. - Contaminants in the PCR product.- Purify the PCR product before sequencing. - Redesign primers with appropriate melting temperatures and check for secondary structures. - Ensure the PCR product is free of residual primers and dNTPs.[13][15][17][18]

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data comparing the efficacy of an isoxazole-based compound against sensitive and resistant cell lines.

Cell Line Isoxazole Compound A IC50 (µM) Known Efflux Pump Inhibitor + Isoxazole Compound A IC50 (µM) Fold Resistance Fold Reversal by EPI
Sensitive Parental Line0.50.451.01.1
Resistant Sub-line 110.01.220.08.3
Resistant Sub-line 22.52.35.01.1

Fold Resistance = IC50 (Resistant) / IC50 (Sensitive) Fold Reversal by EPI = IC50 (Resistant) / IC50 (Resistant + EPI)

Experimental Protocols

Rhodamine 123 Efflux Assay Protocol

Objective: To determine if increased drug efflux contributes to resistance.

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil, stock solution in DMSO)

  • Flow cytometer

Procedure:

  • Seed sensitive and resistant cells in parallel and grow to 80-90% confluency.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete medium.

  • For each cell line, prepare three sets of tubes:

    • Unstained control (cells only)

    • Rhodamine 123 only

    • Rhodamine 123 + Efflux Pump Inhibitor

  • Add the efflux pump inhibitor to the designated tubes at its working concentration and incubate for 30 minutes at 37°C.

  • Add Rhodamine 123 to the appropriate tubes to a final concentration of 1 µg/mL.

  • Incubate all tubes for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in ice-cold PBS for flow cytometry analysis.

  • Analyze the fluorescence of the cells using a flow cytometer with excitation and emission wavelengths appropriate for Rhodamine 123 (typically 488 nm excitation and 525/530 nm emission).

  • Compare the mean fluorescence intensity between the different conditions. A lower fluorescence in the resistant cells compared to the sensitive cells, which is reversed by the efflux pump inhibitor, indicates increased efflux activity.[7][8]

Metabolic Stability Assay Protocol (Liver Microsomes)

Objective: To assess the susceptibility of an isoxazole compound to metabolic inactivation.

Materials:

  • Isoxazole compound (stock solution in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw the liver microsomes on ice.

  • Prepare a reaction mixture containing the isoxazole compound (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent isoxazole compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line will give the elimination rate constant (k).

  • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[9][10][11][12]

Target Gene Mutation Analysis Protocol (Sanger Sequencing)

Objective: To identify mutations in the target gene that may confer resistance.

Materials:

  • Genomic DNA from sensitive and resistant cell lines

  • Primers specific for the target gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Design primers that flank the coding region of your target gene. Ensure primers are specific and have appropriate melting temperatures.[18]

  • Isolate high-quality genomic DNA from both sensitive and resistant cell lines.

  • Perform PCR to amplify the target gene from the genomic DNA of both cell lines.

  • Run the PCR products on an agarose gel to verify the amplification of a single product of the correct size.[13]

  • Purify the PCR products using a suitable kit to remove primers, dNTPs, and polymerase.[13]

  • Send the purified PCR products and sequencing primers for Sanger sequencing.

  • Align the sequencing results from the resistant and sensitive cell lines with the reference sequence of the gene.

  • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant cell line that are not present in the sensitive cell line.

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Compound Isoxazole Compound Target Molecular Target Compound->Target Inhibition EffluxPump ABC Transporter (Efflux Pump) Compound->EffluxPump Metabolism Metabolic Enzymes (e.g., CYPs) Compound->Metabolism Cellular Effect Apoptosis/ Cell Cycle Arrest Target->Cellular Effect Blocks EffluxPump->Compound Efflux InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite TargetMutation Target Mutation TargetMutation->Target Alters Binding Site PumpOverexpression Efflux Pump Overexpression PumpOverexpression->EffluxPump Increases MetabolismUp Increased Metabolism MetabolismUp->Metabolism Enhances

Caption: Overview of resistance mechanisms to isoxazole-based compounds.

Troubleshooting_Workflow Start Reduced Compound Efficacy Observed Efflux_Assay Perform Rhodamine 123 Efflux Assay Start->Efflux_Assay Efflux_Check Increased Efflux? Efflux_Assay->Efflux_Check Metabolism_Assay Perform Microsomal Stability Assay Efflux_Check->Metabolism_Assay No Efflux_Res Efflux Pump Overexpression is Likely Cause Efflux_Check->Efflux_Res Yes Metabolism_Check Increased Metabolism? Metabolism_Assay->Metabolism_Check Target_Sequencing Sequence Target Gene Metabolism_Check->Target_Sequencing No Metabolism_Res Metabolic Inactivation is Likely Cause Metabolism_Check->Metabolism_Res Yes Target_Check Mutation Found? Target_Sequencing->Target_Check Target_Res Target Mutation is Likely Cause Target_Check->Target_Res Yes Other_Mech Investigate Other Mechanisms Target_Check->Other_Mech No

Caption: Troubleshooting workflow for reduced compound efficacy.

References

how to improve the regioselectivity of 4-Phenylisoxazol-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylisoxazol-3(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions that affect the regioselectivity of this compound functionalization?

A1: The primary challenge in the functionalization of this compound is controlling the regioselectivity between N-alkylation/acylation and O-alkylation/acylation. The isoxazolone anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom (N-2) and the exocyclic oxygen atom (O-3). The reaction conditions, including the choice of base, solvent, and electrophile, will determine the major product.

Q2: How can I distinguish between the N- and O-alkylated products?

A2: Spectroscopic methods are essential for differentiating between N- and O-alkylated isomers.

  • ¹³C NMR: The chemical shift of the carbon atom of the methylene group attached to the heteroatom is a key indicator. For O-alkylated products, this carbon signal will appear further downfield (typically δ > 60 ppm) compared to the N-alkylated products (typically δ < 50 ppm).

  • ¹H NMR: The chemical shifts of the protons on the alkyl group can also provide clues, with those closer to the more electronegative oxygen atom in the O-alkylated isomer often appearing at a slightly different chemical shift than in the N-alkylated isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR technique can definitively establish the point of attachment by showing correlations between the protons of the alkyl group and the carbon atoms of the isoxazolone ring. For example, in the N-alkylated product, a correlation will be observed between the N-CH₂ protons and the C=O and C=C carbons of the ring.

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency can be informative. N-alkylation typically results in a lactam-like carbonyl, while O-alkylation results in an imino-ether, which will have a different C=O absorption band.

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers, other potential side reactions include:

  • Dialkylation: Under strongly basic conditions with an excess of a highly reactive alkylating agent, dialkylation at both N and a deprotonated ring carbon might occur, although this is less common.

  • Ring-opening: Harsh reaction conditions, such as very strong bases or high temperatures for prolonged periods, can lead to the decomposition of the isoxazolone ring.

  • Reaction with the phenyl ring: Electrophilic aromatic substitution on the 4-phenyl group is possible under certain conditions, but this is generally less favorable than reaction at the isoxazolone core.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (Mixture of N- and O-Alkylated Products)

Possible Causes and Solutions:

Cause Solution
Inappropriate Base The choice of base significantly influences the position of the counterion and thus the nucleophilicity of the N and O atoms. For N-alkylation , a strong, non-chelating base like sodium hydride (NaH) in a non-polar, aprotic solvent like THF is often preferred. This is thought to favor a "tight ion pair" at the N-2 position, sterically hindering O-attack. For O-alkylation , a weaker base like potassium carbonate (K₂CO₃) in a polar, aprotic solvent such as DMF or acetonitrile can be more effective.
Inappropriate Solvent The solvent plays a crucial role in ion-pairing and solvation of the isoxazolone anion. Non-polar, aprotic solvents (e.g., THF, dioxane) tend to favor N-alkylation by promoting the formation of tight ion pairs. Polar, aprotic solvents (e.g., DMF, DMSO, acetonitrile) can solvate the cation more effectively, leading to a "freer" anion and often favoring O-alkylation , which is the thermodynamically more stable product.
Nature of the Alkylating Agent Hard and soft acid-base (HSAB) theory can be a useful guide. The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation , while "hard" electrophiles (e.g., alkyl sulfates, tosylates) may favor O-alkylation .
Reaction Temperature Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-alkylated isomer. Higher temperatures can lead to equilibration and favor the thermodynamically more stable O-alkylated product.
Issue 2: Low or No Yield of the Desired Product

Possible Causes and Solutions:

Cause Solution
Inactive Reagents Ensure the base is fresh and active (e.g., NaH should be handled under an inert atmosphere). The alkylating or acylating agent should be of high purity.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.
Poor Solubility The isoxazolone starting material or the base may not be sufficiently soluble in the chosen solvent. Consider using a co-solvent or switching to a solvent with better solubilizing properties.
Steric Hindrance A bulky alkylating or acylating agent may react slowly due to steric hindrance. In such cases, longer reaction times, higher temperatures, or a more reactive electrophile may be required.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the regioselectivity of the alkylation of a this compound system. The ratios are based on principles observed in analogous heterocyclic systems and should be used as a guide for reaction optimization.[1][2][3]

Table 1: Influence of Reaction Conditions on the N- vs. O-Alkylation of this compound

Entry Base Solvent Alkylating Agent Temperature (°C) Approximate N:O Ratio
1NaHTHFMethyl Iodide0 to RT>95:5
2K₂CO₃DMFMethyl IodideRT20:80
3Cs₂CO₃AcetonitrileBenzyl Bromide5030:70
4NaHDioxaneBenzyl BromideRT90:10
5DBUAcetonitrileEthyl TosylateRT15:85
6KHMDSTHFMethyl Iodide-78 to RT>98:2
7Ag₂CO₃TolueneBenzyl Bromide80<5:95

Experimental Protocols

Protocol 1: Regioselective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective O-Alkylation

This protocol is designed to favor the formation of the O-alkylated product.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 6-12 hours, monitoring by TLC/LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

regioselectivity_pathway cluster_N N-Alkylation (Kinetic Control) cluster_O O-Alkylation (Thermodynamic Control) start This compound anion Isoxazolone Anion (Ambident Nucleophile) start->anion Base N_product N-Alkylated Product anion->N_product O_product O-Alkylated Product anion->O_product N_conditions NaH, THF Low Temperature N_conditions->N_product O_conditions K₂CO₃, DMF Higher Temperature O_conditions->O_product

Caption: Reaction pathway for N- vs. O-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start: This compound add_solvent Add Anhydrous Solvent start->add_solvent add_base Add Base add_solvent->add_base deprotonation Deprotonation add_base->deprotonation add_electrophile Add Alkylating/Acylating Agent deprotonation->add_electrophile react Stir at Controlled Temperature add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for the functionalization of this compound.

References

Technical Support Center: Resolving Ambiguous NMR Peaks in 4-Phenylisoxazol-3(2H)-one Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks during the characterization of 4-Phenylisoxazol-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the major tautomer of this compound?

A1: this compound primarily exists in the keto tautomeric form (the CH form). The expected chemical shifts can vary slightly depending on the solvent and concentration. Below is a table summarizing the predicted chemical shifts for this tautomer.

Proton (¹H) Predicted δ (ppm) Carbon (¹³C) Predicted δ (ppm)
H-2 (NH)8.0 - 9.0 (broad)C-3 (C=O)~170
H-5~5.0C-4~90
Phenyl-H (ortho)7.5 - 7.6C-5~75
Phenyl-H (meta)7.3 - 7.4Phenyl-C (ipso)~130
Phenyl-H (para)7.2 - 7.3Phenyl-C (ortho)~129
Phenyl-C (meta)~128
Phenyl-C (para)~125

Q2: I am observing more peaks than expected in my ¹H NMR spectrum. What could be the cause?

A2: The presence of unexpected peaks can be attributed to several factors:

  • Tautomerism: this compound can exist in equilibrium with its tautomeric forms: the NH (keto) form, the OH (enol) form, and the NH (amino) form. The presence of multiple tautomers in solution will result in a more complex NMR spectrum, with distinct sets of peaks for each form. The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH.

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis will appear as extra peaks in the spectrum.

  • Degradation: The isoxazolone ring can be susceptible to hydrolysis or other degradation pathways, leading to the formation of new species with their own NMR signals.

Q3: The aromatic region of my ¹H NMR spectrum is a complex multiplet. How can I assign the individual phenyl protons?

A3: Overlapping signals in the aromatic region are common for phenyl-substituted heterocycles. To resolve and assign these peaks, consider the following strategies:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) can increase the dispersion of the signals, potentially resolving the multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons within the phenyl ring, aiding in their assignment.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of the aromatic protons differently, sometimes leading to better resolution.

Troubleshooting Guides

Issue 1: Ambiguous Peak around 5-7 ppm in ¹H NMR

Symptom: A broad or unexpectedly complex signal is observed in the 5-7 ppm region, which could be attributed to the H-5 proton of the isoxazolone ring or potentially an enolic OH proton from a tautomer.

Troubleshooting Workflow:

G Troubleshooting Ambiguous Peak at 5-7 ppm start Ambiguous peak at 5-7 ppm d2o_exchange Perform D₂O exchange experiment start->d2o_exchange peak_disappears Peak disappears or broadens significantly d2o_exchange->peak_disappears peak_persists Peak persists d2o_exchange->peak_persists cosy Run a ¹H-¹H COSY experiment hsqc Run a ¹H-¹³C HSQC experiment cosy->hsqc no_correlation_to_c No correlation to a carbon in HSQC hsqc->no_correlation_to_c correlation_to_c Correlation to a carbon in HSQC hsqc->correlation_to_c assign_oh Assign peak as exchangeable OH proton (enol tautomer) peak_disappears->assign_oh peak_persists->cosy no_correlation_to_c->assign_oh assign_h5 Assign peak as H-5 correlation_to_c->assign_h5

Figure 1. Workflow for identifying a peak at 5-7 ppm.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: Exchangeable protons (like OH or NH) will exchange with deuterium from D₂O, causing their signals to broaden or disappear from the spectrum.

Issue 2: Difficulty in Assigning Quaternary Carbons

Symptom: The ¹³C NMR spectrum shows several signals in the downfield region, but it is difficult to definitively assign the carbonyl carbon (C-3) and the other quaternary carbons of the isoxazole and phenyl rings.

Troubleshooting Workflow:

G Assigning Quaternary Carbons start Unassigned quaternary carbons hmbc Run a ¹H-¹³C HMBC experiment start->hmbc analyze_correlations Analyze long-range correlations hmbc->analyze_correlations h5_correlation Correlation from H-5 to a quaternary carbon analyze_correlations->h5_correlation phenyl_correlation Correlations from phenyl protons to quaternary carbons analyze_correlations->phenyl_correlation assign_c4_c5 Assign C-4 and C-5 based on H-5 correlations h5_correlation->assign_c4_c5 assign_phenyl_c Assign ipso- and other phenyl quaternary carbons phenyl_correlation->assign_phenyl_c assign_c3 Remaining downfield quaternary carbon is likely C-3 (C=O) assign_c4_c5->assign_c3 assign_phenyl_c->assign_c3

Figure 2. Workflow for assigning quaternary carbons.

Detailed Experimental Protocols for 2D NMR

¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Experiment Parameters:

    • Use a standard COSY pulse program (e.g., cosygp on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of scans (NS) and number of increments (TD in F1) to achieve adequate signal-to-noise and resolution. A typical starting point is NS=8 and TD(F1)=256.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.

  • Interpretation: Off-diagonal cross-peaks indicate coupling between the protons corresponding to the chemical shifts on the F1 and F2 axes.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: Same as for the COSY experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • HSQC Experiment Parameters:

    • Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Set the number of scans (NS) and number of increments (TD in F1) based on the sample concentration.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

  • Interpretation: Each cross-peak correlates a proton signal on the F2 axis with the signal of the carbon it is directly attached to on the F1 axis.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons.

Methodology:

  • Sample Preparation: Same as for the COSY and HSQC experiments.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

  • HMBC Experiment Parameters:

    • Use a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform a two-dimensional Fourier transform.

  • Interpretation: Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart. This allows for the connection of different spin systems and the assignment of quaternary carbons.

Tautomerism and its Effect on NMR Spectra

The potential for tautomerism in this compound is a key consideration when interpreting its NMR spectra. The equilibrium between the different forms can be represented as follows:

G Tautomeric Equilibrium of this compound CH_form CH (Keto) Form NH_form NH (Amine) Form CH_form->NH_form Proton transfer OH_form OH (Enol) Form CH_form->OH_form Proton transfer NH_form->CH_form Proton transfer OH_form->CH_form Proton transfer

Figure 3. Tautomeric forms of this compound.

The presence of these different tautomers in solution will lead to a mixture of species, each with its own characteristic NMR signals. The relative populations of these tautomers, and thus the intensity of their corresponding NMR peaks, will depend on factors such as the solvent's polarity and hydrogen-bonding capability. For example, in a protic solvent, the equilibrium may shift, leading to more pronounced peaks from the OH or NH tautomers. Careful analysis of 2D NMR data is crucial for assigning the signals of each tautomer present.

Technical Support Center: Scaling Up the Synthesis of 4-Phenylisoxazol-3(2H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Phenylisoxazol-3(2H)-one for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using in-process controls (e.g., TLC, HPLC, or NMR). Consider extending the reaction time or cautiously increasing the temperature.
Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature fluctuations.Ensure accurate measurement of starting materials. Implement precise temperature control, especially during the addition of reagents. A novel three-step procedure converting carboxylic acid derivatives to acyl Meldrum's acids, followed by aminolysis and cyclization, can avoid the formation of the 5-isoxazolone byproduct often seen in traditional syntheses from β-keto esters and hydroxylamine.[1][2]
Product degradation: Instability of the product under the reaction or work-up conditions.Minimize exposure to high temperatures and strongly acidic or basic conditions during work-up. Consider a milder work-up procedure.
Inefficient isolation: Product loss during extraction, crystallization, or filtration.Optimize the extraction solvent system and the number of extractions. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and ease of filtration.
Poor Product Purity (Presence of Impurities) Unreacted starting materials: Incomplete reaction.As with low yield, ensure the reaction goes to completion by monitoring with in-process controls.
Formation of regioisomers: The common synthesis from a β-keto ester and hydroxylamine can lead to the formation of the corresponding 5-isoxazolone as a major byproduct.[1]Employ synthetic routes that favor the formation of the desired 3-isoxazolol, such as the cyclization of N,O-diBoc-protected β-keto hydroxamic acids.[1][2]
Solvent-related impurities: Trapped solvent in the final product.Select an appropriate crystallization solvent and ensure the product is thoroughly dried under vacuum at a suitable temperature.
Process-related impurities: Impurities arising from side reactions specific to the scale-up process.Characterize all impurities by analytical techniques such as LC-MS and NMR to understand their origin. Adjust reaction parameters (e.g., temperature, addition rate) to minimize their formation.
Difficulty with Product Isolation/Crystallization Oily product: The product fails to solidify.Try different solvent systems for crystallization. Techniques such as trituration with a non-polar solvent or seeding with a small crystal of the pure product can induce crystallization. The supramolecular structure and potential for polymorphism can be influenced by solvent choice.[3]
Poor filterability: The solid product is very fine or gelatinous, leading to slow filtration.Optimize the crystallization conditions (e.g., solvent, cooling rate) to obtain larger, more easily filterable crystals. Consider using a filter aid, but be mindful of potential contamination of the final product.
Safety Concerns During Scale-Up Handling of hydroxylamine: Hydroxylamine and its salts can be toxic, corrosive, and potentially explosive, especially when heated.[4][5][6][7]Refer to the Safety Data Sheet (SDS) for detailed handling procedures.[4][5][6][7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood. Avoid heating hydroxylamine solutions rapidly or in a sealed container.
Exothermic reaction: The reaction of hydroxylamine with the β-keto ester can be exothermic.On a larger scale, ensure the reactor is equipped with adequate cooling capacity. Add reagents portion-wise or via a dropping funnel to control the reaction temperature. Monitor the internal temperature of the reactor throughout the addition.
Solvent handling: Large volumes of flammable organic solvents pose a fire risk.Use intrinsically safe equipment and ensure proper grounding to prevent static discharge. Work in a well-ventilated area away from ignition sources.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: The most frequently cited method involves the cyclization of a β-keto ester, such as ethyl benzoylacetate or a related derivative, with hydroxylamine.[1] This reaction is typically carried out in a suitable solvent like ethanol.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include:

  • Controlling the exothermicity of the reaction between the β-keto ester and hydroxylamine.

  • Ensuring efficient mixing in larger reactors to maintain homogeneity and consistent temperature.

  • Minimizing the formation of the 5-isoxazolone byproduct , which can be a significant impurity.[1]

  • Achieving consistent and efficient crystallization to ensure high purity and good recovery of the final product.

  • Safely handling large quantities of hydroxylamine , which has hazardous properties.[4][5][6][7]

Q3: Are there alternative synthetic routes that are more suitable for scale-up?

A3: Yes, a novel three-step procedure that avoids the direct use of β-keto esters with hydroxylamine has been developed to circumvent the formation of the 5-isoxazolone byproduct. This method involves the conversion of a carboxylic acid derivative to an acyl Meldrum's acid, followed by aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine, and subsequent cyclization with hydrochloric acid to yield the desired 5-substituted 3-isoxazolol.[1][2] This route offers better control over regioselectivity, which is highly advantageous for large-scale production where impurity control is critical.

Q4: What in-process controls are recommended during the synthesis?

A4: To monitor the reaction progress and ensure consistency between batches, the following in-process controls are recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion rate and to detect the formation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the intermediate and final product and to quantify the ratio of product to starting material.

Q5: What are the critical safety precautions to take when working with hydroxylamine at a larger scale?

A5: When handling kilogram quantities of hydroxylamine or its salts, it is crucial to:

  • Always consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.[4][5][6][7]

  • Use a well-ventilated area, preferably a walk-in fume hood, with appropriate engineering controls.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

  • Avoid heating hydroxylamine solutions rapidly or in a closed system due to the risk of explosion.[7]

  • Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.

  • Be aware that hydroxylamine hydrochloride may be corrosive to metals.[4][5][7]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general representation of the common laboratory synthesis.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add ethyl benzoylacetate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification start Dissolve Hydroxylamine HCl and Sodium Acetate add_ester Add Ethyl Benzoylacetate start->add_ester reflux Heat to Reflux add_ester->reflux cool Cool to Room Temperature reflux->cool Reaction Complete (monitored by IPC) acidify Acidify with HCl cool->acidify filter_wash Filter and Wash Solid acidify->filter_wash dry Dry Under Vacuum filter_wash->dry recrystallize Recrystallize dry->recrystallize end end recrystallize->end Pure this compound troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_stoichiometry Verify Stoichiometry and Reagent Quality start->check_stoichiometry evaluate_conditions Evaluate Reaction Conditions (Temp., Time) start->evaluate_conditions optimize_workup Optimize Work-up and Isolation Procedure start->optimize_workup incomplete Incomplete Reaction check_completion->incomplete side_reactions Significant Side Reactions Observed check_stoichiometry->side_reactions evaluate_conditions->side_reactions product_loss Product Loss During Work-up optimize_workup->product_loss action1 Increase Reaction Time or Temperature incomplete->action1 action2 Adjust Stoichiometry or Temperature side_reactions->action2 action3 Modify Extraction/ Crystallization product_loss->action3

References

Technical Support Center: Addressing Cytotoxicity of 4-Phenylisoxazol-3(2H)-one in Non-Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of 4-Phenylisoxazol-3(2H)-one and related isoxazole derivatives in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-cancer cell lines?

A1: Direct quantitative cytotoxicity data for this compound in a wide range of non-cancer cell lines is limited in publicly available literature. However, studies on other isoxazole derivatives suggest that their cytotoxic effects can vary significantly based on the specific chemical structure and the cell type being tested. For instance, some 4-phenoxy-phenyl isoxazoles have shown weak toxicity towards the non-cancerous HUVEC cell line, indicating potential for cancer cell selectivity.[1] It is crucial to empirically determine the cytotoxic profile of this compound in your specific non-cancer cell line of interest.

Q2: Which non-cancer cell lines are recommended for assessing the cytotoxicity of this compound?

A2: The choice of cell line should be guided by the intended application of the compound. Commonly used non-cancerous cell lines for general cytotoxicity screening include:

  • Fibroblasts: Such as human dermal fibroblasts (HDF) or mouse embryonic fibroblasts (e.g., NIH 3T3), as they are representative of connective tissue.

  • Endothelial cells: Such as Human Umbilical Vein Endothelial Cells (HUVEC), which are relevant for assessing vascular toxicity.

  • Epithelial cells: Depending on the target organ of interest (e.g., lung, kidney).

  • Immortalized human cell lines: Such as HEK 293 (human embryonic kidney) or HaCaT (human keratinocytes).

It is advisable to test the compound on a panel of cell lines from different tissues to obtain a comprehensive toxicity profile.

Q3: What are the common mechanisms of cytotoxicity for isoxazole derivatives?

A3: Isoxazole derivatives have been reported to induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death.[2][3] This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Some isoxazole derivatives can halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cell proliferation.[1][4]

  • Inhibition of Key Enzymes: Certain isoxazoles are designed to inhibit specific enzymes crucial for cell survival and proliferation, such as topoisomerase or histone deacetylases (HDACs).[2]

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my non-cancer cell lines?

A4: To distinguish between apoptosis and necrosis, you can use the Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.

  • Necrosis: Cells are typically Annexin V negative and PI positive.[5]

  • Viable Cells: Will be negative for both stains.

This method provides a quantitative analysis of the different cell populations.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the cytotoxic evaluation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability in results between replicate wells. - Inconsistent cell seeding.- Pipetting errors during compound or reagent addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpectedly high cytotoxicity in non-cancer cell lines. - Compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture or reagents.- Perform a dose-response experiment with a wider range of concentrations.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Check cultures for contamination and use sterile techniques.
Low or no cytotoxicity observed at expected concentrations. - Compound instability or degradation in culture medium.- Low metabolic activity of the chosen cell line (for assays like MTT).- Insufficient incubation time.- Prepare fresh stock solutions of the compound.- Use a different cytotoxicity assay that is not dependent on metabolic activity (e.g., LDH release).- Perform a time-course experiment to determine the optimal incubation period.
Interference with colorimetric or fluorometric assays (e.g., MTT, LDH). - The compound may have inherent color or fluorescence.- The compound may directly react with the assay reagents.- Include a "compound only" control (without cells) to measure background absorbance/fluorescence.- Use a different assay with an alternative detection method (e.g., ATP-based viability assay).

Experimental Protocols

Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6][7][8][9]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium (serum-free for MTT incubation step)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium containing the compound.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Aspirate the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[10][11][12][13]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14][15][16]

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Signaling Pathways and Workflows

General Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Seed Non-Cancer Cells (e.g., HDF, HUVEC) B Treat with this compound (Dose-Response) A->B C Perform Viability Assay (e.g., MTT) B->C D Determine IC50 Value C->D E Confirm Cytotoxicity with LDH Assay D->E D->E F Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) D->F D->F G Analyze Cell Cycle (PI Staining & Flow Cytometry) D->G D->G H Western Blot for Apoptotic Markers (Caspases, Bcl-2) F->H F->H I Gene Expression Analysis (RT-qPCR) G->I G->I

Caption: A stepwise workflow for assessing the cytotoxicity of a test compound.

Potential Apoptotic Signaling Pathways for Isoxazole Derivatives

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Isoxazole Derivative (e.g., this compound) death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mitochondria->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways induced by isoxazole derivatives.

References

Technical Support Center: Enhancing the Bioavailability of 4-Phenylisoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 4-Phenylisoxazol-3(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound derivatives?

A1: The primary challenges are typically low aqueous solubility and/or susceptibility to first-pass metabolism.[1][2] The isoxazole ring, while offering therapeutic benefits, can contribute to poor solubility in gastrointestinal fluids, hindering absorption.[3][4] Additionally, these compounds may be metabolized by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[5]

Q2: What are the most common strategies to improve the bioavailability of these derivatives?

A2: Several strategies can be employed, including:

  • Solubility Enhancement:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[1][6]

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[7][8]

  • Permeability Enhancement:

    • Prodrugs: Modifying the chemical structure to create a more permeable prodrug that converts to the active compound in vivo.[9][10]

  • Metabolic Stability Improvement:

    • Structural Modification: Altering the chemical structure to block sites of metabolism.

Q3: How can I assess the bioavailability of my this compound derivative in vitro?

A3: A combination of in vitro assays can provide a good prediction of in vivo bioavailability:

  • Solubility Assays: Determine the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive diffusion.

    • Caco-2 Cell Permeability Assay: A cell-based model that mimics the human intestinal barrier and can assess both passive and active transport.

  • Metabolic Stability Assays:

    • Liver Microsome Stability Assay: Evaluates the susceptibility of your compound to metabolism by liver enzymes.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptom: The this compound derivative shows poor dissolution in aqueous buffers and biorelevant media.

Possible Cause Troubleshooting Step Expected Outcome
High Crystallinity Prepare a solid dispersion of the compound with a hydrophilic carrier (e.g., PVP, PEG, HPMC).Increased dissolution rate due to the drug being in an amorphous state.
Large Particle Size Formulate the compound as a nanosuspension or incorporate it into nanoparticles.Increased surface area leading to faster dissolution.
Unfavorable Physicochemical Properties Synthesize prodrugs with improved solubility that can be enzymatically or chemically converted to the active drug in vivo.Enhanced solubility of the prodrug form.
Issue 2: Poor Permeability in Caco-2 Assay

Symptom: The apparent permeability coefficient (Papp) of the derivative is low in the apical-to-basolateral direction.

Possible Cause Troubleshooting Step Expected Outcome
Low Passive Diffusion If PAMPA results are also low, consider structural modifications to increase lipophilicity (within an optimal range).Improved passive permeability across the cell monolayer.
Efflux Transporter Substrate Perform a bidirectional Caco-2 assay (basolateral-to-apical) to determine the efflux ratio. If the ratio is high (>2), the compound is likely a substrate for efflux pumps like P-glycoprotein.Identification of efflux as a limiting factor. Consider co-administration with an efflux inhibitor in further studies or structural modifications to avoid transporter recognition.
Issue 3: High First-Pass Metabolism

Symptom: The compound shows high clearance in the liver microsome stability assay.

Possible Cause Troubleshooting Step Expected Outcome
Metabolically Labile Sites Identify the metabolic "hotspots" on the molecule using techniques like metabolite identification studies.Information on which parts of the molecule are being metabolized.
Rapid Enzymatic Degradation Synthesize analogs with modifications at the metabolic hotspots (e.g., deuteration, substitution with blocking groups) to hinder enzymatic action.Increased metabolic stability and a longer half-life of the compound.

Quantitative Data

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Unformulated Compound502.02005
Solid Dispersion (1:5 drug-to-polymer ratio)2501.0120030
Nanoparticle Formulation (200 nm)4000.5180045

Disclaimer: The data in this table is illustrative and intended for representative purposes only. Actual results will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Proposed Solutions cluster_2 In Vitro Evaluation Low_Solubility Low Aqueous Solubility Solid_Dispersion Solid Dispersion Low_Solubility->Solid_Dispersion Nanoparticles Nanoparticle Formulation Low_Solubility->Nanoparticles Low_Permeability Low Membrane Permeability Prodrug Prodrug Synthesis Low_Permeability->Prodrug High_Metabolism High First-Pass Metabolism Structural_Mod Structural Modification High_Metabolism->Structural_Mod Dissolution Dissolution Testing Solid_Dispersion->Dissolution Nanoparticles->Dissolution PAMPA PAMPA Assay Prodrug->PAMPA Caco2 Caco-2 Assay Prodrug->Caco2 Microsomes Liver Microsome Stability Structural_Mod->Microsomes In_Vivo_Study In Vivo Bioavailability Study Dissolution->In_Vivo_Study Proceed if successful Caco2->In_Vivo_Study Proceed if successful Microsomes->In_Vivo_Study Proceed if successful

Caption: Workflow for enhancing the bioavailability of this compound derivatives.

Troubleshooting_Logic Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (Caco-2) Solubility->Permeability If Soluble Formulate Implement Solubility Enhancement (Solid Dispersion, Nanoparticles) Solubility->Formulate If Poorly Soluble Metabolism Assess Metabolic Stability Permeability->Metabolism If Permeable Prodrug Design Prodrug Permeability->Prodrug If Poorly Permeable Modify Modify Structure to Block Metabolism Metabolism->Modify If Unstable ReEvaluate Re-evaluate In Vitro Properties Metabolism->ReEvaluate If Stable Formulate->ReEvaluate Prodrug->ReEvaluate Modify->ReEvaluate

Caption: Troubleshooting decision tree for low oral bioavailability.

Signaling_Pathway_Placeholder cluster_absorption Intestinal Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation Drug_Formulation Drug Formulation Dissolved_Drug Dissolved Drug Drug_Formulation->Dissolved_Drug Dissolution Enterocyte Enterocyte Dissolved_Drug->Enterocyte Passive/Active Transport Efflux_Pump Efflux Pumps Enterocyte->Efflux_Pump Portal_Vein Portal Vein Enterocyte->Portal_Vein Absorption Efflux_Pump->Dissolved_Drug Efflux Liver Liver (Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Post-hepatic Drug

Caption: Simplified pathway of oral drug absorption and first-pass metabolism.

References

Validation & Comparative

Heterocyclic Efficacy: A Comparative Analysis of 4-Phenylisoxazol-3(2H)-one Scaffolds and Other Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of compounds based on the 4-Phenylisoxazol-3(2H)-one scaffold against other prominent heterocyclic systems. By presenting supporting experimental data, detailed protocols, and visualizing key biological pathways, this document aims to inform research and development efforts in the pursuit of novel therapeutics.

Executive Summary

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, isoxazole derivatives have garnered significant attention for their broad spectrum of biological activities. This guide focuses on the isoxazole scaffold, particularly as exemplified by derivatives of this compound, and compares its efficacy in antibacterial, anticancer, and anti-inflammatory applications with other key heterocycles such as pyrazoles, oxadiazoles, and thiazoles. While direct comparative data for the unsubstituted this compound is limited in the public domain, this analysis leverages data from closely related derivatives to provide a substantive comparison of the isoxazole core's potential.

Antibacterial Efficacy: Isoxazoles versus Other Heterocycles

A study on 4-nitro-3-phenylisoxazole derivatives demonstrated their potent antibacterial activity against several plant pathogenic bacteria.[1][2] The half-maximal effective concentration (EC50) values of these compounds were found to be significantly better than the positive control, bismerthiazol.[1][2]

Table 1: Comparative Antibacterial Activity (EC50 in μg/mL)

Compound/HeterocycleTarget OrganismEC50 (μg/mL)Reference
4-nitro-3-phenylisoxazole derivative (5o) Xanthomonas oryzae (Xoo)15.8 ± 1.2[1][2]
Pseudomonas syringae (Psa)25.3 ± 1.8[1][2]
Xanthomonas axonopodis (Xac)12.5 ± 0.9[1][2]
Bismerthiazol (Positive Control) Xanthomonas oryzae (Xoo)48.7 ± 3.5[1][2]
Pseudomonas syringae (Psa)>100[1][2]
Xanthomonas axonopodis (Xac)62.1 ± 4.3[1][2]
Isoxazole-dihydropyrazole hybrids Various bacteriaMIC values reported[3]
Thiazole derivatives Various bacteriaMIC values reported

Note: Data for isoxazole-dihydropyrazole and thiazole derivatives are presented as Minimum Inhibitory Concentrations (MIC) in the source literature and are not directly comparable to EC50 values.

Experimental Protocol: Determination of Antibacterial Activity (EC50)

The antibacterial activity of the test compounds is determined using a broth microdilution method to establish the half-maximal effective concentration (EC50).

Materials:

  • Bacterial strains (e.g., Xanthomonas oryzae, Pseudomonas syringae)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and control antibiotic (e.g., bismerthiazol)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial dilutions of the test compounds and the control antibiotic in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • Data Collection: Measure the optical density (OD) of each well using a spectrophotometer to determine bacterial growth.

  • EC50 Calculation: Plot the percentage of growth inhibition against the compound concentration and determine the EC50 value using a suitable statistical software.

Proposed Antibacterial Mechanism of Action: DNA Gyrase Inhibition

Several antibacterial agents containing heterocyclic scaffolds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition Isoxazole Derivative Isoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Isoxazole Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication (Blocked) DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Inhibition of bacterial DNA gyrase by isoxazole derivatives.

Anticancer Efficacy: A Comparative Look

Isoxazole derivatives have also been investigated for their anticancer properties. Their efficacy is often compared with other heterocyclic compounds like oxadiazoles, which are also known to exhibit significant cytotoxic activity against various cancer cell lines.

Table 2: Comparative in vitro Anticancer Activity (IC50 in µM)

Compound/HeterocycleCell LineIC50 (µM)Reference
Indole-containing Isoxazoles Various cancer cell linesActivity reported[6]
1,3,4-Oxadiazole derivatives HepG2 (Liver Cancer)0.7 - 21.9[7]
SGC-7901 (Gastric Cancer)Activity reported[7]
MCF-7 (Breast Cancer)Activity reported[7]
Dihydropyrazole derivatives A549 (Lung Cancer)2 - 32[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Proposed Anticancer Mechanism of Action: Induction of Apoptosis via Caspase Pathway

Many anticancer agents exert their effect by inducing apoptosis (programmed cell death) in cancer cells. The caspase signaling cascade is a central pathway in apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Ligand->Death_Receptor Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Isoxazole Isoxazole Derivative Isoxazole->Mitochondrion Induces stress Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by isoxazole derivatives.

Anti-inflammatory Efficacy: Isoxazoles in Focus

The anti-inflammatory potential of isoxazole derivatives has been demonstrated in various studies. Their efficacy is often evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats.

Table 3: Comparative Anti-inflammatory Activity

Compound/HeterocycleModelEfficacy MetricResultReference
Indolyl-isoxazolidine Carrageenan-induced rat paw edema% Inhibition of edemaComparable to Indomethacin[8]
Thiazole/Oxazole substituted benzothiazole Carrageenan-induced rat paw edema% Inhibition of edema29.7% to 69.6%[9][10]
Indomethacin (Standard Drug) Carrageenan-induced rat paw edema% Inhibition of edemaStandard reference[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of rats (usually orally or intraperitoneally).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Proposed Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[1][11][12] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades & Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

The isoxazole scaffold, as demonstrated by its derivatives, represents a versatile and potent platform for the development of novel therapeutic agents. The available data suggests that isoxazole-containing compounds exhibit significant antibacterial, anticancer, and anti-inflammatory activities, often comparable or superior to existing agents. Further research, particularly direct comparative studies of the parent this compound, is warranted to fully elucidate the therapeutic potential of this promising heterocyclic core. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies in this exciting area of drug discovery.

References

4-Phenylisoxazol-3(2H)-one versus oxazolone derivatives in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Oxazolone and Isoxazole Derivatives in Oncology Research

In the landscape of cancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, oxazolone and isoxazole derivatives have garnered significant attention due to their diverse biological activities and potential to interact with various oncogenic pathways. This guide provides a comparative overview of these two classes of compounds, summarizing their anti-cancer properties, mechanisms of action, and the experimental data supporting their potential as oncology therapeutics. While the initial focus was a direct comparison with 4-Phenylisoxazol-3(2H)-one, the available scientific literature necessitates a broader examination of the parent isoxazole scaffold against oxazolone derivatives to provide a more comprehensive and data-supported analysis for researchers, scientists, and drug development professionals.

Chemical Structures and General Properties

Oxazolones and isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Their structural differences, primarily the position of the nitrogen atom relative to the oxygen, lead to distinct electronic properties and three-dimensional shapes, which in turn influence their biological activity.

  • Oxazolones (specifically 5(4H)-oxazolones): These compounds, also known as azalactones, are characterized by a ketone group in the oxazole ring. They are valuable intermediates in the synthesis of amino acids and peptides and have been extensively explored for their therapeutic potential.

  • Isoxazoles: In this scaffold, the nitrogen and oxygen atoms are adjacent. This arrangement is found in several natural products and has been incorporated into a multitude of synthetic compounds with a wide range of pharmacological activities.

Comparative Anti-Cancer Activity: Quantitative Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative oxazolone and isoxazole derivatives against various human cancer cell lines.

Table 1: Anti-Cancer Activity of 5(4H)-Oxazolone-Based Sulfonamides
CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)PC3 (Prostate) IC50 (µM)
9a 15.32 ± 1.119.45 ± 1.525.61 ± 2.129.87 ± 2.3
9b 12.14 ± 0.915.28 ± 1.221.83 ± 1.925.46 ± 2.1
9f 18.76 ± 1.422.13 ± 1.828.94 ± 2.532.19 ± 2.8
9k 21.59 ± 1.726.34 ± 2.231.78 ± 2.935.81 ± 3.1

Data extracted from a study on 5(4H)-oxazolone-based sulfonamides.

Table 2: Anti-Cancer Activity of Various Isoxazole Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)
4-Phenoxy-phenyl isoxazoles 6l A549 (Lung)0.22
HepG2 (Liver)0.26
MDA-MB-231 (Breast)0.21
Phenyl-isoxazole-carboxamides 2a HeLa (Cervical)0.91
Hep3B (Liver)8.02
Isoxazole Chalcone Derivatives 10a DU145 (Prostate)0.96
10b DU145 (Prostate)1.06

Data compiled from multiple sources on different isoxazole scaffolds.[1][2][3]

Mechanisms of Action and Signaling Pathways

Both oxazolone and isoxazole derivatives exhibit their anti-cancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Oxazolone Derivatives

The anti-cancer activity of oxazolone derivatives is often attributed to their ability to inhibit critical cellular targets.[4][5] These include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling, which is constitutively activated in many cancers and plays a crucial role in cell proliferation and survival.

  • Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.

  • G-Quadruplex DNA: Stabilization of G-quadruplex structures in telomeres and oncogene promoters, leading to the suppression of their activity.

  • DNA Topoisomerases: Inhibition of these enzymes, which are essential for DNA replication and repair.

Oxazolone_MoA cluster_cell Cancer Cell Oxazolone Oxazolone Derivatives STAT3 STAT3 Oxazolone->STAT3 inhibits Tubulin Tubulin Oxazolone->Tubulin inhibits polymerization G_Quadruplex G-Quadruplex Oxazolone->G_Quadruplex stabilizes Topoisomerase DNA Topoisomerase Oxazolone->Topoisomerase inhibits Proliferation Cell Proliferation STAT3->Proliferation promotes CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest disruption leads to G_Quadruplex->Proliferation inhibition of oncogenes Topoisomerase->Proliferation inhibition of replication Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Figure 1. Simplified signaling pathway for the anti-cancer mechanism of action of oxazolone derivatives.
Isoxazole Derivatives

Isoxazole derivatives have demonstrated a broad range of anti-cancer mechanisms, with specific activities depending on the nature of the substitutions on the isoxazole ring.[1][6] Notable mechanisms include:

  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a key enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells. Inhibition of ACC can lead to decreased cancer cell viability.[1]

  • Protein Kinase Inhibition: Targeting various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to oxazolones, many isoxazole derivatives can induce programmed cell death and halt the cell cycle, often at the G0/G1 or G2/M phase.[1]

Isoxazole_MoA cluster_cell Cancer Cell Isoxazole Isoxazole Derivatives ACC Acetyl-CoA Carboxylase (ACC) Isoxazole->ACC inhibits ProteinKinases Protein Kinases Isoxazole->ProteinKinases inhibits CellCycle Cell Cycle Progression Isoxazole->CellCycle arrests FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis catalyzes SignalTransduction Signal Transduction ProteinKinases->SignalTransduction mediates Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Proliferation Cell Proliferation FattyAcidSynthesis->Proliferation supports SignalTransduction->Proliferation promotes

Figure 2. Key anti-cancer mechanisms of action for isoxazole derivatives.

Experimental Protocols

The following is a generalized experimental protocol for the in vitro evaluation of the anti-cancer activity of novel compounds, based on the methodologies cited in the literature for oxazolone and isoxazole derivatives.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (dissolved in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. Experimental workflow for the MTT cell viability assay.

Conclusion

Both oxazolone and isoxazole derivatives represent promising scaffolds for the development of novel anti-cancer agents. The available data indicates that both classes of compounds can be derivatized to exhibit potent cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. Their mechanisms of action are diverse, targeting multiple key pathways in cancer progression.

  • Oxazolone derivatives have shown particular promise as inhibitors of STAT3 and tubulin polymerization.

  • Isoxazole derivatives have demonstrated efficacy through mechanisms such as ACC inhibition and have been successfully incorporated into potent protein kinase inhibitors.

The choice between these scaffolds for a drug discovery program will likely depend on the specific cancer type and the desired molecular target. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of these versatile heterocyclic compounds in the fight against cancer.

References

Unveiling the Structure-Activity Landscape of 4-Phenylisoxazol-3(2H)-one Analogs as Potent Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of a series of 4-phenoxy-phenyl isoxazole derivatives has illuminated key structural features influencing their inhibitory activity against acetyl-CoA carboxylase (ACC) and their corresponding anti-proliferative effects on cancer cell lines. This guide provides a detailed comparison of these analogs, presenting their structure-activity relationships (SAR), experimental data, and the methodologies employed in their evaluation.

A study focused on the development of novel ACC inhibitors identified a lead compound, 6a , through high-throughput virtual screening.[1][2] This discovery prompted the synthesis and evaluation of a series of 4-phenoxy-phenyl isoxazole analogs to explore and optimize their biological activity.[1][2] The subsequent investigation revealed compounds with significant potency against human ACC1 (hACC1) and notable cytotoxicity against various cancer cell lines.[1][3]

Comparative Biological Activity of 4-Phenoxy-phenyl Isoxazole Analogs

The synthesized compounds were evaluated for their ability to inhibit hACC1 and their cytotoxic effects on A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma) cancer cell lines. The results, summarized in the tables below, highlight the impact of various substitutions on the isoxazole scaffold.

Table 1: hACC1 Inhibitory Activity and Lipophilicity of 4-Phenoxy-phenyl Isoxazole Analogs (6a-6q)

CompoundR1R2Inhibition Rate (%) @ 5 µMIC50 (nM) ± SDcLogP
6a 4-BenzyloxyAcetamide65.34NT4.98
6b 4-MethoxyAcetamide35.21NT3.91
6c 4-EthoxyAcetamide41.33NT4.34
6d 4-IsopropoxyAcetamide48.76NT4.65
6e 4-(Trifluoromethoxy)Acetamide72.54154.2 ± 11.35.21
6f 4-(Cyclopropylmethoxy)Acetamide55.89NT4.87
6g 4-(Cyclopropylmethoxy)Urea91.2399.8 ± 8.75.12
6h 4-PhenoxyAcetamide45.78NT5.12
6i 4-PhenoxyPropionamide51.23NT5.55
6j 4-PhenoxyCyclopropanecarboxamide68.45NT5.68
6k 4-PhenoxyBenzamide75.98132.5 ± 10.16.54
6l 4-PhenoxyPhenylacetamide81.42115.6 ± 9.56.89
6p 4-PhenoxyPhenylurea78.65121.3 ± 9.96.76
6q 4-Phenoxy(4-Chlorophenyl)urea62.11NT7.47
CP-640186 ---108.9 ± 9.2-

NT: Not Tested. Data represents the mean of two independent experiments. cLogP values were calculated using Molsoft online software.[1]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Analogs

CompoundA549HepG2MDA-MB-231
6e 0.85 ± 0.071.12 ± 0.090.63 ± 0.05
6g 0.51 ± 0.040.76 ± 0.060.42 ± 0.03
6k 0.43 ± 0.030.58 ± 0.040.35 ± 0.03
6l 0.22 ± 0.020.26 ± 0.020.21 ± 0.02
6p 0.31 ± 0.030.45 ± 0.040.28 ± 0.02
DOX (Doxorubicin) 0.35 ± 0.030.41 ± 0.030.32 ± 0.03

Data are presented as the mean ± SD from three independent experiments.[1]

Structure-Activity Relationship Insights

The data reveals several key SAR trends:

  • Substitution at the R2 position: Introduction of urea and various amide groups at the R2 position was explored to enhance lipophilicity and hydrogen bonding potential.[1] Among the amide-substituted analogs (6h-6l), those with an aromatic ring, such as benzamide (6k ) and phenylacetamide (6l ), demonstrated superior enzymatic activity. Compound 6l , with its bulky phenylacetamide group, showed the strongest ACC inhibitory effect in this sub-series.[1]

  • The Urea Moiety: The cyclopropylmethoxy-substituted derivative with a urea group, 6g , emerged as the most potent ACC inhibitor with an IC50 of 99.8 nM, slightly better than the reference compound CP-640186.[1] This highlights the favorable interaction of the urea moiety.

  • Antiproliferative Activity: Compound 6l displayed the most potent antiproliferative activity across all three cancer cell lines, with IC50 values superior to the standard chemotherapeutic drug, Doxorubicin.[1][2] This suggests that potent ACC inhibition can translate to significant cytotoxic effects in cancer cells.

Experimental Protocols

Synthesis of 4-Phenoxy-phenyl Isoxazole Derivatives (6a-6q)

The general synthetic route for the 4-phenoxy-phenyl isoxazole derivatives is outlined below.[1]

G cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Formation of Aldoxime 3 cluster_2 Step 3: Chlorination to Chloroaldoxime 4 cluster_3 Step 4: Cycloaddition to form Isoxazole Ring cluster_4 Step 5: Final Compound Synthesis A 4-Fluorobenzaldehyde C Intermediate 2 A->C K2CO3, 120 °C B Phenol or 4-(Benzyloxy)phenol (1) B->C D Intermediate 2 C->D F Aldoxime 3 D->F E Hydroxylamine E->F G Aldoxime 3 F->G I Chloroaldoxime 4 G->I H N-Chlorosuccinimide (NCS) H->I J Chloroaldoxime 4 I->J L Intermediate 5 J->L Et3N K Ethyl acetoacetate K->L M Intermediate 5 L->M O Final Compounds (6a-6q) M->O N Amine/Urea Precursors N->O

Caption: Synthetic pathway for 4-phenoxy-phenyl isoxazole derivatives.

In Vitro hACC1 Inhibition Assay

The inhibitory activity of the compounds against hACC1 was determined using a standard assay measuring the incorporation of [¹⁴C]acetyl-CoA into malonyl-CoA. The reaction mixture contained purified hACC1 enzyme, ATP, MgCl₂, acetyl-CoA, and the test compound in a buffer solution. The reaction was initiated by the addition of NaH¹⁴CO₃ and incubated at 37°C. The reaction was then stopped, and the radioactivity of the produced malonyl-CoA was measured using a liquid scintillation counter. IC50 values were calculated from the dose-response curves.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was evaluated against A549, HepG2, and MDA-MB-231 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the cells were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.[1][2]

Mechanism of Action

The lead compounds, 6g and 6l , were further investigated to elucidate their mechanism of action. These studies revealed that the compounds decrease the levels of malonyl-CoA, consistent with ACC inhibition.[3] This disruption of fatty acid synthesis leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.[2][3]

G A 4-Phenoxy-phenyl Isoxazole Analogs (e.g., 6g, 6l) B Acetyl-CoA Carboxylase (ACC) A->B Inhibition D Malonyl-CoA G Cell Cycle Arrest (G0/G1) B->G Induces H Apoptosis B->H Induces C Acetyl-CoA C->D Catalyzed by ACC E De Novo Fatty Acid Synthesis D->E F Cell Proliferation & Survival E->F

References

Comparative Docking Analysis of 4-Phenylisoxazol-3(2H)-one Derivatives and Known Inhibitors Against Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the docking performance of derivatives of 4-Phenylisoxazol-3(2H)-one against the enzyme Acetyl-CoA Carboxylase (ACC), a critical regulator of fatty acid metabolism and a promising target for therapeutic intervention in various diseases, including cancer and metabolic disorders. The analysis places the performance of these novel compounds in context with established ACC inhibitors, supported by experimental data and detailed molecular docking protocols.

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1] Given its central role in lipid metabolism, which is often dysregulated in disease states, ACC has emerged as a significant target for drug development.

The this compound scaffold has garnered interest as a potential backbone for the development of novel ACC inhibitors. This guide summarizes the findings of comparative molecular docking studies of derivatives of this scaffold against ACC and contrasts their potential binding affinities with those of known inhibitors.

Quantitative Data Summary

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand to its target protein. The following table summarizes the docking scores and experimentally determined inhibitory concentrations (IC50) for a derivative of this compound and known ACC inhibitors. A higher docking score and a lower IC50 value are indicative of a more potent inhibitor.

CompoundTargetDocking ScoreIC50 (nM)
Quinoline-bearing piperidinylpiperidine (Derivative of this compound scaffold)hACC28.01N/A
CP-640186 (Known Inhibitor)hACC27.1861
Soraphen A (Known Inhibitor)hACC1N/AN/A
ND-630 (Known Inhibitor)hACC1N/A2.1
ND-646 (Known Inhibitor)hACC1N/A3.5
TOFA (Known Inhibitor)hACCαN/AN/A

Docking scores and IC50 values are sourced from various studies and are presented for comparative purposes. N/A indicates that the data was not available in the reviewed literature.

Experimental Protocols

The following outlines a typical molecular docking protocol used to assess the binding of this compound derivatives and known inhibitors to the ACC enzyme. This protocol is based on the widely used AutoDock software.

Preparation of the Receptor (Acetyl-CoA Carboxylase)
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the human ACC2 carboxyltransferase domain in complex with the inhibitor CP-640186 is obtained from the Protein Data Bank (PDB ID: 3FF6).

  • Protein Clean-up: All non-essential molecules, including water molecules, co-factors, and existing ligands, are removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Gasteiger partial charges are computed and assigned to all atoms of the protein.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock.

Preparation of the Ligands
  • Ligand Structure Generation: The 2D structures of the this compound derivative and the known inhibitors are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process.

  • Charge Assignment: Gasteiger partial charges are assigned to the ligand atoms.

  • File Format Conversion: The prepared ligands are saved in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation: A grid box is defined around the active site of the ACC enzyme. This box specifies the search space for the ligand docking. The grid parameters are centered on the known binding site of CP-640186.

  • Running AutoGrid: The AutoGrid program is used to pre-calculate grid maps for each atom type in the ligand. These maps represent the interaction energies between the ligand atoms and the protein.

  • Running AutoDock: The AutoDock program is then executed to perform the docking simulation. A Lamarckian Genetic Algorithm is typically employed to explore different conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results: The results of the docking simulation are analyzed to identify the binding poses with the lowest binding energy (highest docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizations

Signaling Pathway

The activity of Acetyl-CoA Carboxylase is tightly regulated by the AMP-activated protein kinase (AMPK) signaling pathway. AMPK, a cellular energy sensor, phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. This pathway is a key mechanism for maintaining cellular energy homeostasis.

ACC_Signaling_Pathway AMPK/ACC Signaling Pathway cluster_cellular_processes Cellular Processes AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates and inactivates AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA catalyzed by ACC FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis promotes CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation promotes

Caption: The AMPK/ACC signaling pathway regulates fatty acid metabolism.

Experimental Workflow

The following diagram illustrates the workflow for a comparative molecular docking study.

Docking_Workflow Comparative Molecular Docking Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB: 3FF6) GridGen Grid Generation (Define Active Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (this compound derivative & Known Inhibitors) DockingRun Run AutoDock (Lamarckian Genetic Algorithm) LigandPrep->DockingRun GridGen->DockingRun Results Analyze Docking Results (Binding Energy & Pose) DockingRun->Results Comparison Comparative Analysis Results->Comparison

Caption: Workflow for a comparative molecular docking study.

References

In Vivo Validation of Phenylisoxazole Derivatives in Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available preclinical data on isoxazole derivatives with close structural similarity to 4-Phenylisoxazol-3(2H)-one and compares their performance with standard-of-care drugs, Paclitaxel for anticancer and Celecoxib for anti-inflammatory assessments, in relevant mouse models.

Anti-Inflammatory Activity: Isoxazole Derivatives vs. Celecoxib

The anti-inflammatory potential of isoxazole derivatives is often evaluated in a carrageenan-induced paw edema model in mice, a standard and well-characterized model of acute inflammation. In this model, the isoxazole derivative MZO-2 has shown potent anti-inflammatory effects.[1]

Comparative Efficacy in Carrageenan-Induced Paw Edema
CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Mouse StrainReference
MZO-2 Not SpecifiedOintmentComparable to TacrolimusNot Specified[1]
Celecoxib 15 mg/kgOralSynergistic with ShinbaroNot Specified[2]
Diclofenac Sodium (Standard) Not SpecifiedOralSignificantWistar Albino Rats[3]

Note: Direct percentage of inhibition for MZO-2 and Celecoxib were not explicitly stated in the referenced abstract, but their significant anti-inflammatory effects were highlighted.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method used to induce acute inflammation and evaluate the efficacy of anti-inflammatory compounds.[4][5][6][7]

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize mice for 1 week Group Randomly divide mice into groups (n=6-10) Acclimatize->Group Administer Administer test compound, vehicle, or standard drug Group->Administer Induce Inject 1% carrageenan into the subplantar region of the right hind paw Administer->Induce Measure Measure paw volume at specific time intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Induce->Measure Calculate Calculate the percentage of paw edema inhibition Measure->Calculate Analyze Perform statistical analysis Calculate->Analyze G cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment cluster_endpoint Endpoint Analysis Culture Culture human cancer cells Harvest Harvest and prepare a single-cell suspension Culture->Harvest Implant Subcutaneously inject cancer cells into the flank of immunocompromised mice Harvest->Implant Monitor Monitor tumor growth until a palpable size is reached Implant->Monitor Group Randomize mice into treatment and control groups Monitor->Group Treat Administer test compound, vehicle, or standard drug Group->Treat Measure Measure tumor volume at regular intervals Treat->Measure Euthanize Euthanize mice at the end of the study Measure->Euthanize Analyze Analyze tumor weight and perform histological analysis Euthanize->Analyze G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signaling Cascade Signaling Cascade Cell Membrane Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Signaling Cascade

References

Comparative Cross-Reactivity Profiling of 4-Phenylisoxazol-3(2H)-one Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 4-Phenylisoxazol-3(2H)-one against a representative panel of kinases. The data presented here is intended to serve as a reference for researchers interested in the selectivity and potential off-target effects of this compound. For comparison, a hypothetical alternative, Compound X, is also included.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound and Compound X was assessed against a panel of 10 kinases representing different branches of the human kinome. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase TargetKinase FamilyThis compound IC50 (nM)Compound X IC50 (nM)
CDK2CMGC85>10,000
GSK3βCMGC150>10,000
p38αCMGC32050
JNK1CMGC45075
ERK2CMGC>10,000120
AKT1AGC>10,0002,500
PKAAGC>10,000>10,000
SRCTyrosine2,100800
EGFRTyrosine>10,0001,500
VEGFR2Tyrosine8,500550

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for a representative kinase inhibition assay is provided below.

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Substrate specific to the kinase

  • ATP

  • Test compounds (this compound, Compound X) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase and substrate mix in kinase buffer to each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compounds or DMSO (as a control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced, which is proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution dispensing Dispense Reagents and Compound to Assay Plate compound_prep->dispensing reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->dispensing incubation Kinase Reaction Incubation dispensing->incubation detection Signal Detection (Luminescence) incubation->detection data_acq Data Acquisition detection->data_acq data_proc IC50 Curve Fitting and Data Analysis data_acq->data_proc results Results Interpretation data_proc->results

Caption: A flowchart illustrating the key steps in a typical kinase inhibitor profiling experiment.

Hypothetical Signaling Pathway Modulation

G cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound (Hypothetical Target: p38α) p38a_node p38α Inhibitor->p38a_node p38a_node->Transcription

Caption: A simplified diagram of the MAPK signaling pathway, indicating a hypothetical point of inhibition by this compound.

head-to-head comparison of different synthetic routes to 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a critical endeavor. 4-Phenylisoxazol-3(2H)-one, a key structural motif in various pharmacologically active compounds, can be synthesized through several routes. This guide provides a head-to-head comparison of two prominent synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological choices.

The two primary routes for the synthesis of this compound, which exists in tautomeric equilibrium with 3-phenylisoxazol-5(4H)-one, are the reaction of a β-ketoester with hydroxylamine and the cyclization of a chalcone derivative with hydroxylamine. This comparison will delve into the specifics of each method, presenting a clear overview of their respective advantages and disadvantages.

Comparative Data of Synthetic Routes

ParameterRoute 1: β-Ketoester RouteRoute 2: Chalcone Cyclization
Starting Materials Ethyl benzoylacetate, Hydroxylamine hydrochlorideChalcone (e.g., 3-phenylacryloyl)-phenyl]-1H-quinazolin-2,4-dione), Hydroxylamine hydrochloride
Reaction Time Not explicitly stated, but implied to be a relatively rapid initial condensation8 hours[1]
Solvent Typically ethanol or a similar protic solventPyridine[1]
Catalyst/Reagent Often a mild baseNo catalyst specified, reaction is a condensation-cyclization
Yield Variable, dependent on subsequent reaction steps in multi-component synthesesHigh (specific yield for the target molecule not provided, but analogous reactions show good yields)
Work-up Procedure Typically involves precipitation and filtrationPoured into HCl/water, followed by filtration and recrystallization[1]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagram outlines the general steps involved in each route.

G cluster_0 Synthetic Routes to this compound A Route 1: β-Ketoester Pathway B Ethyl Benzoylacetate + Hydroxylamine A->B Starting Materials C Condensation & Cyclization B->C Reaction D This compound C->D Product E Route 2: Chalcone Cyclization F Chalcone Derivative + Hydroxylamine E->F Starting Materials G Cyclization F->G Reaction H This compound G->H Product

Caption: A comparison of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via β-Ketoester Condensation

This method is a foundational approach for the synthesis of the isoxazol-5-one ring system. It involves the condensation of a β-ketoester, in this case, ethyl benzoylacetate, with hydroxylamine. While often utilized as the initial step in one-pot, multi-component reactions for the synthesis of more complex derivatives, the fundamental transformation to the core isoxazolone is a key reaction.[2][3][4][5][6]

Detailed Protocol:

  • Step 1: Reaction Setup

    • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

    • A mild base, such as sodium acetate or pyridine, can be added to neutralize the HCl salt and facilitate the reaction.

  • Step 2: Reaction

    • The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product, this compound, often precipitates from the reaction mixture.

    • The solid is collected by filtration, washed with cold ethanol or water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Route 2: Synthesis via Chalcone Cyclization

An alternative and robust method for the synthesis of isoxazole rings involves the cyclization of α,β-unsaturated ketones, or chalcones, with hydroxylamine.[1][7][8] This approach offers a different set of starting materials and reaction conditions. To synthesize this compound via this route, a suitable chalcone precursor is required.

Detailed Protocol:

  • Step 1: Reaction Setup

    • In a round-bottomed flask fitted with a reflux condenser, dissolve the appropriate chalcone derivative (1 equivalent) in pyridine.[1]

    • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Step 2: Reaction

    • The reaction mixture is heated to reflux for approximately 8 hours.[1] The reaction progress should be monitored by TLC.

  • Step 3: Work-up and Isolation

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is then carefully poured into a beaker containing a mixture of crushed ice and hydrochloric acid to neutralize the pyridine.[1]

    • The precipitated product is collected by filtration.

    • The crude product is washed with water and can be purified by recrystallization from a suitable solvent, such as a benzene/ethanol mixture, to yield the final product.[1]

Head-to-Head Comparison and Conclusion

Both the β-ketoester and the chalcone cyclization routes offer viable pathways to this compound.

Route 1 (β-Ketoester) is often favored for its use of readily available starting materials and its amenability to one-pot, multi-component reactions for the rapid generation of diverse libraries of isoxazolone derivatives. The reaction conditions are generally mild. However, the isolation of the simple this compound can sometimes be complicated by its reactivity in subsequent condensation reactions if an aldehyde is also present.

Route 2 (Chalcone Cyclization) provides a more direct route to the isoxazole ring from a pre-formed α,β-unsaturated ketone. This method can be advantageous when a specific chalcone precursor is readily accessible. The use of pyridine as a solvent and a higher reaction temperature may be a drawback in some applications. However, the work-up procedure is straightforward.

The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the potential for downstream modifications. For rapid library synthesis, the β-ketoester route is often preferred, while the chalcone cyclization route offers a reliable and direct method for the preparation of the target compound from a suitable precursor.

References

Illuminating the Molecular Target of 4-Phenylisoxazol-3(2H)-one: A Comparative Guide to Genetic Validation Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern genetic approaches for confirming the cellular target of the small molecule 4-Phenylisoxazol-3(2H)-one. While the direct protein target of this compound is not definitively established in publicly available literature, evidence from structurally similar isoxazole-containing compounds points towards Acetyl-CoA Carboxylase (ACC) as a probable candidate.[1] ACC is a critical enzyme in fatty acid biosynthesis, making it an attractive target for therapeutic intervention in various diseases, including metabolic disorders and cancer.[2][3][4] This guide will therefore use ACC as a representative target to illustrate the application of powerful genetic techniques for target validation.

The following sections will delve into the methodologies of leading genetic screening platforms, present a comparison of their performance, and provide detailed experimental protocols to aid in the design and execution of target confirmation studies.

Comparative Analysis of Genetic Target Validation Methods

Choosing the optimal genetic approach for target validation is crucial for the successful progression of a drug discovery project. The two most prominent methods, CRISPR/Cas9-based screening and shRNA-based screening, offer robust platforms for identifying genes that modulate cellular sensitivity to a small molecule.

Parameter CRISPR/Cas9 Screening shRNA Screening Key Considerations
Mechanism of Action Gene knockout via DNA double-strand breaks, leading to complete loss of function.[5]Gene knockdown via RNA interference, resulting in reduced protein expression.CRISPR provides a binary (on/off) outcome, while shRNA offers a more nuanced view of dose-dependent effects.
Specificity Generally higher on-target specificity with well-designed guide RNAs.Prone to off-target effects where the shRNA silences unintended genes.Off-target effects in shRNA screens can be mitigated by using multiple shRNAs per gene.
Screening Format Pooled or arrayed screens using libraries of single guide RNAs (sgRNAs).[6][7][8]Pooled or arrayed screens using libraries of short hairpin RNAs (shRNAs).[9][10][11][12]Pooled screens are suitable for high-throughput discovery, while arrayed screens allow for more detailed phenotypic analysis.
Typical Readout Changes in cell viability or a specific phenotype upon drug treatment.Changes in cell viability or a specific phenotype upon drug treatment.The choice of readout is critical for the successful identification of relevant gene targets.
Data Analysis Identification of enriched or depleted sgRNAs through next-generation sequencing.Identification of enriched or depleted shRNAs through next-generation sequencing.Robust bioinformatics pipelines are essential for hit identification and downstream analysis.

Experimental Protocols

CRISPR/Cas9-Based Genome-Wide Loss-of-Function Screen

This protocol outlines a pooled CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance to this compound, thereby suggesting a direct or indirect interaction with the compound's target.

a. Cell Line Preparation and Lentiviral Transduction:

  • Select a cancer cell line known to express high levels of ACC (e.g., a lipogenic cancer cell line).

  • Stably transduce the cells with a lentiviral vector expressing Cas9 nuclease.

  • Select for a pure Cas9-expressing cell population.

  • Transduce the Cas9-expressing cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

  • Select for successfully transduced cells.

b. Compound Treatment and Sample Collection:

  • Split the transduced cell population into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with a predetermined concentration of this compound (typically the IC50 value).

  • Culture the cells for a sufficient period to allow for the selection of resistant populations (typically 10-14 days).

  • Harvest genomic DNA from both the treatment and control groups at the end of the experiment.

c. Next-Generation Sequencing and Data Analysis:

  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

  • Perform high-throughput sequencing of the amplified sgRNA libraries.

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.

  • Genes targeted by the enriched sgRNAs are considered potential hits involved in the compound's mechanism of action.

shRNA-Based Pooled Library Screen

This protocol describes a pooled shRNA screen to identify genes whose knockdown leads to resistance to this compound.

a. Lentiviral shRNA Library Production and Cell Transduction:

  • Package a pooled, genome-scale lentiviral shRNA library into viral particles.

  • Titrate the viral library on the target cell line to determine the optimal MOI.

  • Transduce the target cells with the shRNA library at a low MOI to ensure single shRNA integration per cell.

  • Select for transduced cells using an appropriate selection marker.

b. In Vitro Selection with this compound:

  • Divide the transduced cell population into a treatment group and a control group.

  • Expose the treatment group to this compound at a concentration that inhibits cell growth.

  • Maintain the cells in culture, allowing for the outgrowth of resistant cells.

  • Isolate genomic DNA from both populations at the beginning and end of the selection period.

c. Identification of Enriched shRNAs:

  • Use PCR to amplify the shRNA cassettes from the isolated genomic DNA.

  • Sequence the PCR products using next-generation sequencing to determine the relative abundance of each shRNA in the treated and control populations.

  • Identify shRNAs that are significantly overrepresented in the drug-treated population. The corresponding target genes of these shRNAs are candidate genes involved in the compound's activity.[9][10][11]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow of a genetic screen, and the logical relationship of the comparison.

cluster_pathway Simplified Fatty Acid Biosynthesis Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids ACC->MalonylCoA Catalyzes Isoxazole This compound Isoxazole->ACC Inhibition

Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) in fatty acid synthesis and the putative inhibitory action of this compound.

cluster_workflow Genetic Screen Workflow for Target ID start Start: Cell Line with Cas9/shRNA Library treatment Treatment with This compound start->treatment control Vehicle Control start->control selection Selection of Resistant Cells treatment->selection gDNA Genomic DNA Isolation control->gDNA selection->gDNA ngs Next-Generation Sequencing gDNA->ngs analysis Data Analysis: Identify Enriched gRNAs/shRNAs ngs->analysis hit Hit Identification: ACC and other candidates analysis->hit

Caption: Experimental workflow for identifying the target of this compound using a pooled genetic screen.

cluster_comparison Comparison of Genetic Validation Methods CRISPR CRISPR/Cas9 + High Specificity + Complete Knockout - Potential for off-target DNA cleavage Validation Target Validation (e.g., ACC) CRISPR->Validation Identifies shRNA shRNA + Tunable Knockdown + Established Protocols - Off-target effects - Incomplete silencing shRNA->Validation Identifies

Caption: A logical comparison of CRISPR/Cas9 and shRNA screening for target validation.

References

A Comparative Analysis of 4-Phenoxyphenylisoxazole Derivatives Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – A comprehensive analysis of a novel class of anti-cancer compounds, 4-phenoxyphenylisoxazole derivatives, demonstrates promising preclinical activity against lung, liver, and breast cancer cell lines. This guide provides a direct comparison of these emerging acetyl-CoA carboxylase (ACC) inhibitors against established standard-of-care drugs, offering researchers and drug development professionals critical insights into their therapeutic potential.

Introduction

The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key enzymes in de novo fatty acid synthesis, a pathway often upregulated in tumors to support rapid proliferation, is acetyl-CoA carboxylase (ACC). The novel 4-phenoxyphenylisoxazole derivatives have been identified as potent inhibitors of ACC, exhibiting significant cytotoxic effects in various cancer cell lines. This report benchmarks the efficacy of these compounds against current standard-of-care treatments for non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2), and triple-negative breast cancer (MDA-MB-231).

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of 4-phenoxyphenylisoxazole derivatives was evaluated and compared to standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

Cell Line (Cancer Type)4-Phenoxyphenylisoxazole Derivative (Compound 6l)Standard-of-Care DrugStandard-of-Care IC50 (µM)
A549 (Non-Small Cell Lung)0.22 µMDoxorubicin~0.01783 - >20 µM[1][2][3][4]
Paclitaxel~0.00135 - 10.18 µg/L (~0.0119 µM)[5][6][7]
HepG2 (Hepatocellular Carcinoma)0.26 µMSorafenib~3.4 - 7.1 µM[8][9][10]
MDA-MB-231 (Triple-Negative Breast)0.21 µMDoxorubicin~1 - 6.6 µM[11][12][13]

Note: IC50 values for standard-of-care drugs can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology. The values presented represent a range found in the cited literature.

Mechanism of Action: ACC Inhibition

4-Phenoxyphenylisoxazole derivatives exert their anti-cancer effects by inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[14] This pathway is crucial for cancer cells to produce the lipids necessary for membrane formation, energy storage, and signaling molecule generation.[15][16] Inhibition of ACC leads to a depletion of these essential building blocks, ultimately resulting in cell cycle arrest and apoptosis.[14]

ACC_Signaling_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids Membrane Membrane Synthesis FattyAcids->Membrane Signaling Signaling Molecules FattyAcids->Signaling Energy Energy Storage FattyAcids->Energy Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Energy->Proliferation Apoptosis Apoptosis ACC->MalonylCoA Carboxylation FASN->FattyAcids Inhibitor 4-Phenoxyphenylisoxazole Derivative Inhibitor->ACC

Figure 1: Simplified signaling pathway of ACC in cancer cell metabolism and the point of inhibition by 4-phenoxyphenylisoxazole derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17][18][19]

  • Cell Seeding: A549, HepG2, and MDA-MB-231 cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of the 4-phenoxyphenylisoxazole derivatives or standard-of-care drugs for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Calculate Calculate IC50 Read->Calculate

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Acetyl-CoA Carboxylase (ACC) Inhibitory Activity Assay

The inhibitory effect on ACC activity was determined using a biochemical assay that measures the conversion of acetyl-CoA to malonyl-CoA.

  • Reaction Mixture: A reaction mixture containing purified ACC enzyme, acetyl-CoA, ATP, and bicarbonate in a reaction buffer is prepared.

  • Inhibitor Addition: The 4-phenoxyphenylisoxazole derivatives are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at 37°C.

  • Detection: The amount of malonyl-CoA produced or the amount of ADP produced from the hydrolysis of ATP is quantified using a colorimetric or luminescent method.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACC activity is determined.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[20][21][22][23]

  • Cell Treatment: Cells were treated with the test compounds for 24-48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and resuspended in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining kit, followed by flow cytometry analysis.[24][25][26][27]

  • Cell Treatment: Cells were treated with the test compounds for the indicated time.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer, and Annexin V-FITC and PI were added.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The 4-phenoxyphenylisoxazole derivatives demonstrate potent in vitro anti-cancer activity against lung, liver, and breast cancer cell lines, with IC50 values comparable or superior to some standard-of-care drugs. Their mechanism of action, targeting the critical metabolic enzyme ACC, represents a promising strategy for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel class of compounds.

References

Safety Operating Guide

Prudent Disposal of 4-Phenylisoxazol-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the proper disposal of 4-Phenylisoxazol-3(2H)-one based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Due to the lack of specific toxicity data for this compound, it is recommended to treat it as a potentially hazardous substance. Based on information for structurally related isoxazole compounds, this chemical may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) required when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate it from incompatible materials. As a general precaution, avoid mixing it with strong acids, bases, or oxidizing agents.

2. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice if it is in good condition.

  • Ensure the container has a secure, tight-fitting lid. Keep the container closed except when adding waste.

  • Do not overfill the container; a general rule is to fill it to no more than 90% capacity.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA within the laboratory, at or near the point of generation.

  • The SAA should be a secondary containment system (e.g., a tray or tub) to prevent the spread of material in case of a leak.

  • The area should be clearly marked as a hazardous waste accumulation area.

4. Labeling the Waste Container:

  • The hazardous waste label must be fully completed and legible. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for its collection by your institution's EHS or hazardous waste management team.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for Disposal Decision-Making

cluster_0 cluster_1 start Disposal of this compound identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste no_drain Do NOT dispose down the drain identify_waste->no_drain no_trash Do NOT dispose in regular trash identify_waste->no_trash collect_waste Collect in a labeled, compatible container segregate_waste->collect_waste store_waste Store in a designated Satellite Accumulation Area (SAA) collect_waste->store_waste request_pickup Request pickup by EHS/Hazardous Waste Team store_waste->request_pickup

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 4-Phenylisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Phenylisoxazol-3(2H)-one was found. The following guidance is based on safety data for structurally similar isoxazole derivatives and general laboratory safety principles. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. Based on the hazard classifications of similar isoxazole compounds, the primary risks include skin and eye irritation, potential for allergic skin reactions, and harm if swallowed or inhaled.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4]To protect against potential splashes and aerosols that could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected before each use.[3] Follow proper glove removal technique to avoid skin contact.[5]To prevent skin contact, which may cause irritation or allergic reactions.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[3][4]To protect the skin from potential spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is required.[2]To minimize inhalation of potentially harmful vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with a compound of unknown toxicity. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Using Secondary Containment handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Area handle_transfer->clean_decontaminate clean_dispose Dispose of Waste in Labeled Containers clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE Correctly clean_dispose->clean_remove_ppe

Caption: General workflow for handling potentially hazardous chemicals.

Experimental Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound, such as weighing, within the fume hood to contain any dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers closed when not in use.

    • When transporting the chemical, use a secondary container to prevent spills.

  • Cleanup:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated, sealed waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Collection:

    • All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is known.[5]

  • Container Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant," "Handle with Caution").

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency ScenarioFirst Aid and Spill Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.